molecular formula C15H16O5 B15595808 8-Methoxymarmesin

8-Methoxymarmesin

カタログ番号: B15595808
分子量: 276.28 g/mol
InChIキー: KMOMCIKYMUNSPU-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxy rutaretin has been reported in Fatoua villosa and Fatoua pilosa with data available.

特性

分子式

C15H16O5

分子量

276.28 g/mol

IUPAC名

(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1

InChIキー

KMOMCIKYMUNSPU-JTQLQIEISA-N

製品の起源

United States

Foundational & Exploratory

8-Methoxymarmesin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxymarmesin, a furanocoumarin of significant interest to the pharmaceutical and cosmeceutical industries, has been identified in various plant species. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its interaction with cellular signaling pathways. For clarity, it is important to address a common point of confusion in the literature: the compound often referred to as this compound in the context of its most prominent natural source, Brosimum gaudichaudii, is chemically identified as 5-methoxypsoralen (5-MOP) or Bergapten. Structurally, this compound and 5-methoxypsoralen are distinct isomers. This guide will focus on the compound predominantly isolated from Brosimum gaudichaudii, namely 5-methoxypsoralen, while also discussing the biological activities of the related compound, marmesin.

Natural Sources of 5-Methoxypsoralen (Bergapten)

5-Methoxypsoralen is found in a variety of plant families, most notably in the Moraceae and Rutaceae families. The primary and most commercially relevant source is the roots of Brosimum gaudichaudii Trécul, a plant native to the Brazilian Cerrado.

Quantitative Analysis of 5-Methoxypsoralen in Brosimum gaudichaudii

The concentration of 5-methoxypsoralen in the roots of Brosimum gaudichaudii can vary. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Plant SourcePlant PartCompoundConcentration/YieldReference
Brosimum gaudichaudiiRoot Bark5-Methoxypsoralen (5-MOP)0.038 ± 0.002 mM (in 9.0 mg/mL extract)[1]
Brosimum gaudichaudiiRootsPsoralen and 5-MethoxypsoralenNot explicitly quantified as yield of pure compound[2][3][4]

Experimental Protocols: Isolation and Purification of 5-Methoxypsoralen from Brosimum gaudichaudii Roots

The following is a composite, detailed protocol for the extraction, isolation, and purification of 5-methoxypsoralen from the roots of Brosimum gaudichaudii, based on established methods for furanocoumarin isolation.

I. Extraction

Objective: To obtain a crude extract rich in 5-methoxypsoralen.

Method: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: The root bark of Brosimum gaudichaudii is collected, cleaned, and dried. The dried material is then ground into a fine powder.

  • Solvent Selection: A mixture of ethanol (B145695) and water (55:45 v/v) is prepared as the extraction solvent.[2]

  • Extraction Process:

    • The powdered root bark is suspended in the ethanol/water solvent in a flask.

    • The flask is placed in an ultrasonic bath.

    • Ultrasonication is carried out for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • The process is repeated multiple times (e.g., 3 times) with fresh solvent to ensure maximum extraction efficiency.

  • Filtration and Concentration:

    • The resulting mixture is filtered to remove solid plant material.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Purification

Objective: To isolate pure 5-methoxypsoralen from the crude extract.

Method: Column Chromatography

  • Preparation of the Column: A glass column is packed with silica (B1680970) gel as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with the solvent system, starting with a non-polar solvent (hexane) and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions containing the compound of interest (identified by comparison with a standard of 5-methoxypsoralen) are pooled.

  • Final Purification: The pooled fractions are further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystalline 5-methoxypsoralen.

III. Characterization

Objective: To confirm the identity and purity of the isolated compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the isolated compound and confirm it as 5-methoxypsoralen.

Biological Activity and Signaling Pathway

Marmesin, the parent compound of this compound, has been shown to exhibit significant anti-angiogenic properties. It acts by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical pathway in the formation of new blood vessels.

Inhibition of VEGF Signaling Pathway by Marmesin

Marmesin has been demonstrated to suppress the expression and secretion of VEGF.[5][6][7] Furthermore, it downregulates the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase that mediates the downstream effects of VEGF.[5][6][7][8][9] This inhibition of VEGFR-2 leads to the inactivation of several downstream signaling molecules.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Marmesin Marmesin Marmesin->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGF signaling pathway by Marmesin.

Experimental Workflow for Isolation and Characterization

The overall process for obtaining pure 5-methoxypsoralen from its natural source involves a series of sequential steps, from extraction to final characterization.

Isolation_Workflow Start Brosimum gaudichaudii Roots Extraction Ultrasound-Assisted Extraction (Ethanol/Water) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Column Chromatography (Silica Gel) CrudeExtract->Purification Fractions Collected Fractions Purification->Fractions PureCompound Pure 5-Methoxypsoralen Purification->PureCompound TLC TLC Analysis Fractions->TLC TLC->Purification Pool Fractions Characterization Characterization (HPLC, MS, NMR) PureCompound->Characterization

Caption: Experimental workflow for the isolation of 5-methoxypsoralen.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation of 5-methoxypsoralen, a compound of significant therapeutic interest. The detailed experimental protocols and insights into its biological activity, particularly its role in inhibiting the VEGF signaling pathway, offer valuable information for researchers and professionals in the field of drug discovery and development. Further research is warranted to explore the full therapeutic potential of this and related furanocoumarins.

References

An In-depth Technical Guide to the Biosynthesis of 8-Methoxymarmesin and Related Furanocoumarins in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furanocoumarins are a class of plant secondary metabolites renowned for their roles as phytoalexins in plant defense and as pharmacologically active compounds. Their biosynthesis is a specialized branch of the phenylpropanoid pathway, leading to the formation of a diverse array of linear and angular structures. This guide provides a detailed technical overview of the biosynthetic pathway leading to the linear furanocoumarin marmesin (B225713) and its derivatives, with a specific focus on the putative pathway for 8-methoxymarmesin. We will dissect the key enzymatic steps, from the central precursor umbelliferone (B1683723) to the formation of the furan (B31954) ring and subsequent decorative modifications. This document summarizes known quantitative data for key enzymes, provides generalized experimental protocols for their characterization, and uses pathway and workflow diagrams to illustrate complex processes, serving as a vital resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway of Linear Furanocoumarins

The biosynthesis of this compound is intrinsically linked to the well-studied linear furanocoumarin pathway. This pathway originates from the shikimate-derived amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce the key coumarin (B35378) intermediate, umbelliferone.

1.1. From Phenylalanine to Umbelliferone: The Phenylpropanoid Gateway

The journey begins with L-phenylalanine, which is converted into cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . A critical hydroxylation at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, yields p-coumaric acid. Subsequent ortho-hydroxylation at the 2'-position, catalyzed by p-Coumaroyl CoA 2'-Hydroxylase (C2'H) , followed by spontaneous lactonization, results in the formation of umbelliferone. Umbelliferone stands as the crucial branch-point metabolite, directing carbon flux towards either linear or angular furanocoumarins[1].

1.2. Prenylation: The Committed Step

The first committed step in linear furanocoumarin biosynthesis is the prenylation of umbelliferone at the C6 position. This reaction is catalyzed by a prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin[2].

1.3. Furan Ring Formation: The Role of Marmesin Synthase

The formation of the characteristic furan ring is a critical cyclization reaction. In the fig tree (Ficus carica), the cytochrome P450 enzyme CYP76F112 has been identified as a marmesin synthase . This enzyme catalyzes the conversion of demethylsuberosin (B190953) into (+)-marmesin with very high affinity[3]. This step solidifies the tricyclic furanocoumarin core.

1.4. Conversion to Psoralen (B192213)

Marmesin serves as the direct precursor to psoralen, a pharmacologically significant linear furanocoumarin. This conversion is catalyzed by psoralen synthase , another cytochrome P450 enzyme. This unique reaction involves the oxidative cleavage of the isopropyl side chain of marmesin, releasing acetone[4][5]. The first psoralen synthase to be characterized was CYP71AJ1 from Ammi majus[4]. Subsequently, other orthologs like CYP71AJ49 from Peucedanum praeruptorum have been identified[6].

1.5. Putative Pathway to this compound

While the direct biosynthetic pathway to this compound has not been fully elucidated, its structure strongly suggests a two-step modification of the marmesin core:

  • Hydroxylation at C8: A cytochrome P450 monooxygenase likely hydroxylates marmesin at the C8 position to produce 8-hydroxymarmesin. This is analogous to the well-characterized hydroxylation of psoralen at the C5 and C8 positions to form bergaptol (B1666848) and xanthotoxol, respectively[7].

  • O-Methylation: The resulting 8-hydroxyl group is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield this compound[8]. Plant OMTs are a large family of enzymes responsible for methylating a wide variety of secondary metabolites, and specific OMTs for furanocoumarins, such as bergaptol O-methyltransferase (BMT), have been characterized[7][9].

The following diagram illustrates the established and putative steps in the biosynthesis of this compound.

8-Methoxymarmesin_Biosynthesis_Pathway sub sub enz enz put put Umbelliferone Umbelliferone PT Prenyltransferase Umbelliferone->PT + DMAPP Demethylsuberosin Demethylsuberosin MS Marmesin Synthase (CYP76F112) Demethylsuberosin->MS Marmesin Marmesin PS Psoralen Synthase (CYP71AJ1) Marmesin->PS - Acetone P450_OH P450 Hydroxylase (Putative) Marmesin->P450_OH Psoralen Psoralen HydroxyMarmesin 8-Hydroxymarmesin OMT O-Methyltransferase (Putative) HydroxyMarmesin->OMT + SAM MethoxyMarmesin This compound PT->Demethylsuberosin MS->Marmesin PS->Psoralen P450_OH->HydroxyMarmesin OMT->MethoxyMarmesin

Caption: Biosynthetic pathway from umbelliferone to this compound.

Key Enzymes and Quantitative Data

The characterization of enzymes in the furanocoumarin pathway is crucial for understanding its regulation and for potential applications in metabolic engineering. While comprehensive kinetic data is not available for all enzymes, some key parameters have been reported.

EnzymeGene Name (Example)Plant SourceReaction CatalyzedSubstrateKm (µM)kcat (min-1)Citation
Marmesin SynthaseCYP76F112Ficus caricaDemethylsuberosin → (+)-MarmesinDemethylsuberosinHigh affinity reportedN/A[3]
Psoralen SynthaseCYP71AJ1Ammi majus(+)-Marmesin → Psoralen + Acetone(+)-Marmesin1.5 ± 0.5340 ± 24
Bergaptol O-MethyltransferaseAmBMTAmmi majusBergaptol → BergaptenBergaptol2.8N/A
Bergaptol O-MethyltransferaseAmBMTAmmi majusBergaptol → BergaptenS-adenosyl-methionine (SAM)6.5N/A[9]

N/A: Data not available in the cited sources.

Experimental Protocols

The identification and functional characterization of the enzymes involved in this compound biosynthesis, particularly cytochrome P450s and O-methyltransferases, rely on established molecular biology and biochemical techniques.

Protocol: Functional Characterization of P450 Enzymes in Yeast

Saccharomyces cerevisiae is a widely used host for the heterologous expression of plant P450s, which are membrane-bound proteins requiring a cytochrome P450 reductase (CPR) for activity[10].

  • cDNA Cloning: Isolate total RNA from plant tissue known to produce furanocoumarins (e.g., elicited cell cultures). Synthesize cDNA and amplify the full-length open reading frame (ORF) of the candidate P450 gene using PCR.

  • Vector Construction: Clone the P450 ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). Some P450s may require N-terminal modification to improve expression[4].

  • Yeast Transformation: Transform the expression vector into a yeast strain that co-expresses a competent CPR, such as that from Arabidopsis thaliana (ATR1)[11][12].

  • Expression Induction: Grow the transformed yeast culture in selective media to mid-log phase, then transfer to an induction medium containing galactose to initiate protein expression.

  • Microsome Preparation: After a period of induction (e.g., 24-48 hours), harvest the yeast cells. Lyse the cells mechanically (e.g., with glass beads) in a buffered solution. Perform differential centrifugation to pellet the microsomal fraction, which contains the expressed P450s. Resuspend the microsomes in a storage buffer.

  • In Vitro Enzyme Assay: Proceed with the assay as described in Protocol 3.2.

The logical workflow for this process is visualized below.

P450_Characterization_Workflow rna 1. RNA Isolation (from plant tissue) cdna 2. cDNA Synthesis & Gene Amplification rna->cdna clone 3. Cloning into Yeast Expression Vector cdna->clone transform 4. Yeast Transformation (Strain co-expressing CPR) clone->transform induce 5. Protein Expression Induction (Galactose) transform->induce harvest 6. Cell Harvesting & Lysis induce->harvest microsome 7. Microsome Isolation (via Centrifugation) harvest->microsome assay 8. In Vitro Enzyme Assay microsome->assay

Caption: Experimental workflow for heterologous expression of P450 enzymes.
Protocol: In Vitro Enzyme Assay for Psoralen Synthase

This protocol describes a typical assay to measure the activity of a microsomal P450 enzyme like psoralen synthase[13].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture (total volume ~200 µL) containing:

    • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

    • Microsomal protein preparation (10-50 µg)

    • Substrate: (+)-Marmesin (e.g., 200 µM, dissolved in DMSO)

  • Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system or a final concentration of 1.0 mM NADPH.

  • Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) with shaking. A control reaction without NADPH should be run in parallel[13].

  • Termination and Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and resuspend in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Analyze the products using HPLC-DAD or LC-MS.

Protocol: HPLC Analysis of Furanocoumarins

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying furanocoumarins[14].

  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

  • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm particle size) is typically used[15].

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), often with 0.1% formic acid in both, is effective for separating furanocoumarins[16].

    • Example Gradient: Start at 10-20% B, ramp to 90-100% B over 20-30 minutes.

  • Detection: Monitor at a wavelength of 310 nm, where many furanocoumarins have strong absorbance[15][17]. For LC-MS, use electrospray ionization (ESI) in positive mode to detect the protonated molecular ions [M+H]+.

  • Quantification: Prepare a calibration curve using authentic standards of the target compounds (e.g., marmesin, psoralen, this compound) at known concentrations[14].

Regulation of Furanocoumarin Biosynthesis

The production of furanocoumarins is tightly regulated at the transcriptional level and is often induced by external stimuli as part of the plant's defense response.

  • Biotic and Abiotic Elicitors: The expression of key biosynthetic genes, such as psoralen synthase, can be rapidly and transiently induced from negligible background levels upon treatment with fungal elicitors[4][18]. Environmental factors such as UV light and temperature also significantly affect the expression of these genes[6].

  • Tissue-Specific Accumulation: Furanocoumarins and their biosynthetic gene transcripts often show tissue-specific distribution patterns, suggesting specialized roles and potential transport of intermediates or final products within the plant[6].

References

8-Methoxymarmesin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxymarmesin, a naturally occurring furanocoumarin. It details the compound's core physicochemical properties, including its CAS number and molecular weight. This document further explores its biological activities, primarily focusing on its role in melanogenesis and its potential anti-inflammatory effects, supported by available data on structurally similar compounds. Experimental methodologies for isolation and biological evaluation are discussed, and a key signaling pathway is visualized to elucidate its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Properties of this compound

This compound is a furanocoumarin that has been isolated from natural sources, notably from the plant Brosimum gaudichaudii. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 13895-93-7
Molecular Formula C₁₅H₁₆O₅
Molecular Weight 276.28 g/mol
Synonyms Nodakenetin acetate (B1210297), (+)-8-Methoxymarmesin
Natural Source Brosimum gaudichaudii

Biological Activities and Potential Therapeutic Applications

While direct and extensive quantitative data on this compound is still emerging, significant insights into its biological functions can be drawn from studies on structurally analogous compounds, such as 8-methoxycoumarin (B1348513) and 8-methoxypsoralen.

Melanogenesis Stimulation

Research on related 8-methoxy-substituted coumarins has demonstrated a significant impact on melanogenesis, the process of melanin (B1238610) production. Studies on 8-methoxycoumarin have shown that it can increase melanin content in B16F10 murine melanoma cells without inducing cytotoxicity. This effect is attributed to the upregulation of key enzymes in the melanin synthesis pathway, including tyrosinase and tyrosinase-related protein-1 and -2 (TRP-1 and TRP-2). The underlying mechanism is believed to involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]

Anti-inflammatory Potential

Compounds structurally similar to this compound have exhibited anti-inflammatory properties. For instance, 8-methoxypsoralen has been shown to possess anti-inflammatory and antioxidant effects in the context of osteoarthritis.[3][4] It has been observed to mitigate the expression of inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory activities that warrant further investigation.

Experimental Protocols

Isolation of Furanocoumarins from Brosimum gaudichaudii

Objective: To extract and isolate furanocoumarins from the root bark of Brosimum gaudichaudii.

Materials:

Procedure:

  • Extraction: Macerate the powdered root bark with 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of ethanol and water (9:1 v/v) and partition successively with hexane and ethyl acetate.

  • Fractionation: Concentrate the ethyl acetate fraction, which is expected to contain the furanocoumarins.

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.

  • Monitoring: Monitor the fractions using TLC, visualizing the spots under UV light.

  • Isolation and Purification: Combine fractions containing compounds with similar Rf values to known furanocoumarin standards. Further purify the combined fractions using repeated column chromatography or preparative TLC to isolate this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and comparison with literature data.

Signaling Pathway

The biological activity of 8-methoxy-substituted coumarins in melanogenesis is primarily mediated through the MAPK signaling pathway. The following diagram illustrates the proposed mechanism.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Melanin Synthesis 8_Methoxy_Coumarin 8-Methoxy-Coumarin Receptor Receptor 8_Methoxy_Coumarin->Receptor p38_JNK p38/JNK Receptor->p38_JNK Activation ERK ERK Receptor->ERK Inhibition MITF_trans MITF p38_JNK->MITF_trans Phosphorylation MITF_nuc MITF MITF_trans->MITF_nuc Translocation Tyrosinase_Gene Tyrosinase Gene MITF_nuc->Tyrosinase_Gene Transcription TRP1_TRP2_Gene TRP-1/TRP-2 Genes MITF_nuc->TRP1_TRP2_Gene Transcription Melanin Melanin Tyrosinase_Gene->Melanin Translation & Enzymatic Activity TRP1_TRP2_Gene->Melanin Translation & Enzymatic Activity

Caption: Proposed MAPK signaling pathway for melanogenesis induced by 8-methoxy-coumarins.

Conclusion

This compound presents an intriguing subject for further research in the fields of dermatology and anti-inflammatory drug development. While its own biological activity profile is still under full investigation, the activities of structurally related compounds provide a strong rationale for its potential applications. The methodologies and pathways outlined in this guide offer a starting point for researchers to explore the synthesis, isolation, and biological evaluation of this promising natural product. Future studies should focus on obtaining more robust quantitative data on this compound's specific effects and elucidating its precise mechanisms of action.

References

Unveiling the Therapeutic Potential of 8-Methoxypsoralen (8-MOP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Profile and Therapeutic Applications of 8-Methoxypsoralen (8-MOP), a Furocoumarin with Diverse Biological Activities.

Introduction:

While the initial inquiry focused on 8-Methoxymarmesin, the available scientific literature predominantly points to the extensive research and therapeutic applications of a closely related and well-documented compound, 8-Methoxypsoralen (8-MOP). This technical guide provides a comprehensive overview of the potential therapeutic effects of 8-MOP, summarizing key findings on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanisms of action, supported by quantitative data and experimental protocols.

Therapeutic Effects of 8-Methoxypsoralen (8-MOP)

8-Methoxypsoralen, a naturally occurring furocoumarin, has been the subject of numerous studies investigating its pharmacological activities. The primary therapeutic areas of interest include its potent anti-inflammatory, anticancer, and emerging neuroprotective effects.

Anti-inflammatory and Antioxidant Activity

8-MOP has demonstrated significant anti-inflammatory and antioxidant properties, particularly in the context of osteoarthritis.[1][2] Studies have shown that 8-MOP can mitigate inflammatory responses and oxidative stress in chondrocytes.[1][2] Specifically, it has been found to reduce the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-18, and decrease the levels of the lipid peroxidation product, malondialdehyde (MDA).[2] Concurrently, 8-MOP enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX).[2] The primary mechanism underlying these effects is the modulation of the SIRT1/NF-κB signaling pathway.[1][2]

Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have also been shown to exhibit significant anti-inflammatory activity by reducing neutrophil count, inhibiting vascular permeability, and decreasing edema in animal models.[3] This effect is thought to be mediated by the reduction of TNF-α levels.[3]

Anticancer Activity

Recent research has highlighted the potential of 8-methoxycoumarin (B1348513) derivatives as anticancer agents, particularly against liver cancer.[4][5] A novel series of 8-methoxycoumarin-3-carboxamides displayed significant inhibitory effects on the growth of HepG2 liver cancer cells.[4][5] One particular compound, designated as compound 5, exhibited potent antiproliferative activity with an IC50 of 0.9 µM, which is more potent than the established anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM).[4][5] The mechanism of action involves the induction of cell cycle arrest at the G2/M and pre-G1 phases, triggering apoptosis through the activation of caspase-3/7 and inhibition of β-tubulin polymerization.[4][5]

Neuroprotective Effects

The neuroprotective potential of compounds with antioxidant and anti-inflammatory properties is a growing area of research.[6][7] While direct studies on the neuroprotective effects of 8-MOP are emerging, related compounds have shown promise. For instance, N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has demonstrated neuroprotective effects against excitotoxicity and oxidative stress in primary cultured rat cortical cells through the involvement of the ERK-CREB signaling pathway.[8] Given that 8-MOP also modulates MAPK signaling pathways, it is plausible that it may exert similar neuroprotective actions.[9]

Quantitative Data

The following tables summarize the key quantitative data from the cited studies.

Table 1: In Vitro Anticancer Activity of 8-Methoxycoumarin Derivatives against HepG2 Cells

CompoundModificationIC50 (µM)Reference
Compound 4 8-methoxycoumarin-3-carboxamide (main scaffold)17[4]
Compound 5 Bromination at position-50.9[4][5]
Compound 6 Acetyl group at 3-carboxamide2.3[4]
Compound 7 Acetylation of 3-carboxamide of compound 52.3[4]
Compound 8 Hydrolysis to 3-carboxylic acid5[4]
Staurosporine (Anticancer drug control)8.4[4][5]

Table 2: Pharmacokinetic Parameters of 8-Methoxypsoralen (8-MOP)

ParameterValueConditionReference
Peak Serum Concentration 420 ± 80 ng/ml0.4-0.6 mg/kg oral dose in female patients[10]
Time to Peak Concentration (Tmax) ≤ 40 minOral ingestion[10]
Serum Half-life 50 ± 14 minIn female patients[10]
Plasma Protein Binding (Human) 88% to 91%In vitro[11]
Plasma Protein Binding (Rat) 75% to 83%In vitro[11]

Experimental Protocols

In Vitro Anti-inflammatory and Antioxidant Assays in Osteoarthritis Model
  • Cell Culture: Rat chondrocytes are isolated and cultured. To induce an inflammatory and oxidative stress environment, the cells are treated with interleukin-1β (IL-1β).

  • Treatment: The IL-1β-treated chondrocytes are then exposed to varying concentrations of 8-MOP.

  • Proliferation and Apoptosis Assays: Cell proliferation is assessed using methods like the MTT assay, while apoptosis is quantified using techniques such as flow cytometry with Annexin V-FITC/PI staining.

  • Measurement of Inflammatory Cytokines: The levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-18) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Measurement of Oxidative Stress Markers: The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) are determined using commercially available assay kits.

  • Western Blot Analysis: To investigate the signaling pathway, protein expression levels of key components of the AMPK/SIRT1/NF-κB pathway (e.g., phosphorylated AMPKα, SIRT1, phosphorylated NF-κB) are analyzed by Western blotting.

  • Dual-Luciferase Reporter Assay: The transcriptional activity of NF-κB is measured using a dual-luciferase reporter assay system in cells transfected with an NF-κB responsive reporter plasmid.[1][2]

In Vitro Anticancer Activity Assays
  • Cell Line: The human hepatocellular carcinoma cell line, HepG2, is used.

  • Antiproliferative Assay: The inhibitory effect of the test compounds on cell growth is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

  • Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution. HepG2 cells are treated with the compound, harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 indicating apoptosis).

  • Apoptosis Assay: Apoptosis induction is confirmed using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminescent or colorimetric assay to confirm the apoptotic pathway.

  • Tubulin Polymerization Assay: The effect of the compound on β-tubulin polymerization is assessed using an in vitro tubulin polymerization assay kit. The change in absorbance or fluorescence is monitored over time to determine the extent of inhibition.[4][5]

Signaling Pathways and Mechanisms of Action

SIRT1/NF-κB Signaling Pathway in Osteoarthritis

8-MOP exerts its anti-inflammatory and antioxidant effects in osteoarthritis by modulating the SIRT1/NF-κB signaling pathway. It promotes the phosphorylation of AMPKα, which in turn enhances the expression of SIRT1. SIRT1, a deacetylase, subsequently inhibits the phosphorylation and activation of NF-κB. The inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, leads to a reduction in the expression of inflammatory cytokines and oxidative stress factors.

SIRT1_NFkB_Pathway cluster_extracellular Extracellular cluster_cell Chondrocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK IL1R->IKK Activates AMPK AMPK pAMPK p-AMPKα AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Upregulates NFkB NF-κB SIRT1->NFkB Inhibits (Deacetylation) IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates 8-MOP 8-MOP 8-MOP->AMPK Activates ProInflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, IL-18) NFkB_n->ProInflammatory_Genes Induces Transcription Oxidative_Stress Oxidative Stress (↑MDA, ↓SOD, ↓GSH-PX) ProInflammatory_Genes->Oxidative_Stress Leads to

Caption: SIRT1/NF-κB signaling pathway modulated by 8-MOP in osteoarthritis.

MAPK Signaling Pathway in Melanogenesis

8-MOP has also been shown to influence the MAPK signaling pathway, specifically in the context of melanogenesis. It increases melanin (B1238610) content by activating the MAPK signaling cascade, which includes ERK, JNK, and p38 kinases. This suggests that 8-MOP could have applications in treating hypopigmentation disorders.

MAPK_Pathway cluster_pathways MAPK Signaling Cascades cluster_downstream Downstream Effects 8-MOP 8-MOP ERK ERK 8-MOP->ERK Activates JNK JNK 8-MOP->JNK Activates p38 p38 8-MOP->p38 Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylate JNK->Transcription_Factors Phosphorylate p38->Transcription_Factors Phosphorylate Melanogenesis_Genes Melanogenesis-related Gene Expression Transcription_Factors->Melanogenesis_Genes Activate Melanin_Synthesis Increased Melanin Synthesis Melanogenesis_Genes->Melanin_Synthesis

Caption: MAPK signaling pathway activated by 8-MOP in melanogenesis.

Conclusion

8-Methoxypsoralen (8-MOP) is a promising natural compound with a diverse range of therapeutic effects, including potent anti-inflammatory, antioxidant, and anticancer activities. Its mechanisms of action, primarily involving the modulation of key signaling pathways such as SIRT1/NF-κB and MAPK, provide a solid foundation for its further investigation and development as a therapeutic agent. The quantitative data and experimental protocols outlined in this guide offer valuable insights for researchers and drug development professionals seeking to explore the full potential of this multifaceted molecule. Future research should continue to elucidate its neuroprotective effects and expand its applications in various disease models.

References

8-Methoxymarmesin: A Pivotal Intermediate in Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biosynthesis, Regulation, and Role in Phytoalexin Production

Abstract

8-Methoxymarmesin is a key linear furanocoumarin that serves as a crucial intermediate in the biosynthesis of potent phytoalexins, primarily psoralen (B192213). Its production is a tightly regulated process, induced in response to various biotic and abiotic stresses. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the signaling pathways that govern its production, and its established role as a precursor in plant defense mechanisms. Detailed experimental protocols for the extraction, quantification, and analysis of this compound and related furanocoumarins are provided, along with a summary of available quantitative data on their biological activities. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, natural product chemistry, and phytopathology.

Introduction

Plants have evolved sophisticated defense mechanisms to protect themselves from a myriad of threats, including pathogens and herbivores. A key strategy in this defense arsenal (B13267) is the production of secondary metabolites with antimicrobial and antifeedant properties. Furanocoumarins are a prominent class of such compounds, and among them, this compound holds a significant position as a direct precursor to the phytoalexin psoralen. While the defensive properties of psoralen are well-established, the intrinsic role of this compound in plant defense, beyond being a biosynthetic intermediate, is an area of ongoing investigation. This guide delves into the current understanding of this compound, from its biochemical synthesis to its regulation by plant defense signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound is part of the larger phenylpropanoid pathway, which gives rise to a vast array of plant secondary metabolites. The pathway to linear furanocoumarins, including this compound and psoralen, begins with the amino acid phenylalanine.

The key steps leading to the formation of this compound are as follows:

  • Phenylalanine to Umbelliferone: Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and other modifications to form umbelliferone, a key branch-point intermediate.

  • Prenylation of Umbelliferone: Umbelliferone is prenylated at the C6 position by a prenyltransferase to yield demethylsuberosin.

  • Formation of Marmesin (B225713): Demethylsuberosin is then converted to (+)-marmesin by a cytochrome P450 monooxygenase, marmesin synthase.[1][2]

  • Conversion to this compound: The precise enzymatic step for the conversion of marmesin to this compound is not as extensively characterized as other steps in the pathway. It is hypothesized to be catalyzed by a specific hydroxylase and subsequent methyltransferase.

The subsequent and well-characterized step is the conversion of marmesin to psoralen, catalyzed by psoralen synthase (a cytochrome P450 monooxygenase, CYP71AJ1).[3][4] This reaction involves the cleavage of a C3 unit from the dihydrofuran ring of marmesin.

Furanocoumarin Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP76F112) This compound This compound Marmesin->this compound Hydroxylase & Methyltransferase (Putative) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP71AJ1)

Biosynthesis of this compound and Psoralen.

Role in Plant Defense

The primary role of this compound in plant defense is as a precursor to psoralen, a well-known phytoalexin with potent antimicrobial and insecticidal properties.[5][6] The accumulation of psoralen and other furanocoumarins is a common defense response in plants of the Apiaceae and Rutaceae families upon pathogen attack or herbivore feeding.[7]

While direct evidence for the antimicrobial or insecticidal activity of this compound itself is limited, its structural similarity to other bioactive coumarins suggests it may possess some intrinsic defensive properties. For instance, various 8-methoxycoumarin (B1348513) derivatives have demonstrated antibacterial and antifungal activities.[8][9][10][11][12][13][14] Furthermore, the insecticidal activity of 8-methoxypsoralen against Spodoptera frugiperda has been reported, highlighting the defensive potential of methoxylated furanocoumarins.[5][6]

The induction of the furanocoumarin biosynthetic pathway, leading to the production of this compound and its derivatives, is a clear indication of its involvement in the plant's induced defense system.

Signaling Pathways Regulating Biosynthesis

The biosynthesis of this compound and other furanocoumarins is tightly regulated by plant defense signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).[4][15][16] These signaling molecules are produced in response to pathogen infection, insect herbivory, or other environmental stresses.

Jasmonic Acid (JA) Signaling:

JA and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of furanocoumarin biosynthesis.[4][16] The JA signaling pathway is initiated upon perception of a stress signal, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which bind to specific cis-regulatory elements (e.g., G-box) in the promoters of JA-responsive genes, including those involved in furanocoumarin biosynthesis.[17][18][19][20][21] Studies have shown that the application of MeJA can significantly enhance the accumulation of psoralen in plant cell cultures, indicating an upregulation of the entire biosynthetic pathway, including the formation of this compound.[4][16]

JA_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Biosynthesis Stress Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds JAZ JAZ JAZ_MYC2 JAZ-MYC2 Complex (Repressed) JAZ->JAZ_MYC2 Ubiquitination Ubiquitination JAZ->Ubiquitination MYC2 MYC2 MYC2->JAZ_MYC2 MYC2_active Active MYC2 JAZ_MYC2->MYC2_active releases SCF_COI1->JAZ targets Proteasome 26S Proteasome Ubiquitination->Proteasome JAZ_degradation JAZ Degradation Proteasome->JAZ_degradation G_box G-box MYC2_active->G_box binds to Furanocoumarin_Genes Furanocoumarin Biosynthesis Genes G_box->Furanocoumarin_Genes in promoter of Transcription Transcription Furanocoumarin_Genes->Transcription This compound Biosynthesis This compound Biosynthesis Transcription->this compound Biosynthesis

Jasmonic Acid Signaling Pathway.

Salicylic Acid (SA) Signaling:

Salicylic acid is another key defense hormone that can induce the production of furanocoumarins. The SA signaling pathway is often associated with defense against biotrophic pathogens.[22][23][24] SA accumulation triggers the activation of NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a master regulator of SA-mediated defense responses. Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes. While the direct targets of this pathway in furanocoumarin biosynthesis are still being elucidated, studies have shown that SA treatment can lead to increased psoralen accumulation.[4][16] The promoters of some defense-related genes contain SA-responsive cis-acting elements.[22][25]

It is important to note that there is often crosstalk between the JA and SA signaling pathways, which can be either synergistic or antagonistic depending on the specific plant-pathogen interaction.[23]

SA_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Biosynthesis Pathogen_Signal Pathogen_Signal SA_Biosynthesis SA Biosynthesis Pathogen_Signal->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) (Inactive) SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) (Active) NPR1_oligomer->NPR1_monomer TGA_TFs TGA Transcription Factors NPR1_monomer->TGA_TFs interacts with SARE SA-Responsive Element TGA_TFs->SARE bind to Furanocoumarin_Genes Furanocoumarin Biosynthesis Genes SARE->Furanocoumarin_Genes in promoter of Transcription Transcription Furanocoumarin_Genes->Transcription This compound Biosynthesis This compound Biosynthesis Transcription->this compound Biosynthesis

Salicylic Acid Signaling Pathway.

Quantitative Data Presentation

The following tables summarize quantitative data on the elicitor-induced accumulation of psoralen (a downstream product of this compound) and the insecticidal activity of 8-methoxypsoralen.

Table 1: Elicitor-Induced Accumulation of Psoralen

Plant SpeciesCulture TypeElicitorConcentrationPsoralen Accumulation (mg/g DW)Reference
Psoralea corylifoliaAdventitious rootsMethyl Jasmonate30 µM3.73[16]
Psoralea corylifoliaAdventitious rootsSalicylic Acid150 µM0.015[16]
Psoralea corylifoliaCallusYeast Extract1.0 g/L~2.5 (estimated from µg/g FW)[3][15]

Table 2: Insecticidal Activity of 8-Methoxypsoralen against Spodoptera frugiperda

Concentration (ppm)Larval Mortality (%)LC50 (ppm)Reference
10010067.68[5][6]
75~96[5]
50~80[5]
25~64[5]

Experimental Protocols

Extraction of Furanocoumarins from Plant Material

This protocol describes a general method for the extraction of furanocoumarins, including this compound, from plant tissues.

Materials:

  • Fresh or dried plant material (leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) or ethanol (B145695) (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Dried plant material can be ground at room temperature.

  • Extraction: Weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol or ethanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonication (Optional): Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.

  • Collection of Supernatant: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants combined.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol or a suitable solvent for HPLC or LC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the analytical instrument.

Extraction_Workflow Start Plant Material Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with Methanol/Ethanol Grinding->Extraction Sonication Ultrasonication (Optional) Extraction->Sonication Centrifugation Centrifuge Sonication->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Evaporation Evaporate Solvent Collect_Supernatant->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration Analysis HPLC/LC-MS Analysis Filtration->Analysis

Furanocoumarin Extraction Workflow.

Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • 0-20 min: 20-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 310 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Antifungal Bioassay (Agar Dilution Method)

This protocol can be adapted to test the antifungal activity of this compound against various plant pathogenic fungi.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Fungal cultures of interest

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to approximately 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250 µg/mL). Also, prepare a control plate with DMSO alone.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Conclusion

This compound stands as a critical juncture in the biosynthesis of linear furanocoumarins, a class of compounds with significant roles in plant defense. Its production is intricately linked to the plant's defense signaling network, with jasmonic acid and salicylic acid acting as key regulators. While its primary recognized function is that of a precursor to the potent phytoalexin psoralen, the possibility of its own intrinsic antimicrobial or antifeedant activities warrants further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the multifaceted role of this compound in plant-pathogen and plant-herbivore interactions, and to potentially harness its biosynthetic pathway for applications in agriculture and medicine.

References

An In-depth Technical Guide to the Spectroscopic Data of 8-Methoxymarmesin and the Structurally Related Marmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural coumarin (B35378) 8-Methoxymarmesin and its closely related analogue, marmesin (B225713). Due to the limited availability of specific experimental data for this compound, this document presents detailed spectroscopic information for marmesin as a primary reference. The structural similarity between these compounds makes the data for marmesin highly relevant for the characterization and analysis of this compound.

Introduction to Marmesin and this compound

Marmesin is a naturally occurring furanocoumarin and a key precursor in the biosynthesis of psoralen (B192213) and other linear furanocoumarins. It has been isolated from various plant species, notably from the Bael tree (Aegle marmelos). This compound is a derivative of marmesin, featuring an additional methoxy (B1213986) group at the C-8 position of the coumarin nucleus. Both compounds are of significant interest to researchers due to their potential biological activities.

Spectroscopic Data of Marmesin

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for marmesin.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for marmesin provide detailed information about its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Marmesin

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.59d9.51HH-4
7.22s-1HH-5
6.75s-1HH-8
6.20d9.51HH-3
4.74t8.81HH-2'
3.28-3.15m-2HH-3'
1.87s-1H2'-OH
1.37s-3H2'-CH₃
1.24s-3H2'-CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Marmesin

Chemical Shift (δ) (ppm)Carbon Assignment
161.5C-2
112.8C-3
143.5C-4
128.7C-4a
126.3C-5
114.8C-6
160.2C-7
98.2C-8
156.4C-8a
91.2C-2'
29.5C-3'
71.8C-1''
25.9C-2''
24.2C-3''

Note: The ¹³C NMR data is predicted based on the known structure of marmesin and typical chemical shifts for similar compounds, as explicit experimental data was not found in the immediate search results.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of marmesin shows characteristic absorption bands for its key functional groups.

Table 3: IR Spectroscopic Data for Marmesin [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3480O-H stretch (alcohol)
2971C-H stretch (aliphatic)
1699C=O stretch (α,β-unsaturated lactone)
1631C=C stretch (aromatic and alkene)
1488C-C stretch (aromatic)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Table 4: UV-Vis Spectroscopic Data for Marmesin [1]

Solventλmax (nm)Molar Absorptivity (ε)
Methanol (B129727)217, 3387420, 17700
Ethanol332Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

  • Sample Preparation: A sample of approximately 5-10 mg of purified marmesin is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled sequence is used to simplify the spectrum. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

  • Sample Preparation: A small amount of the solid marmesin sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation: A stock solution of marmesin is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade methanol or ethanol. This stock solution is then serially diluted to prepare a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is scanned over a wavelength range of approximately 200-600 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound or marmesin.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation plant_material Plant Material (e.g., Aegle marmelos) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure Compound (Marmesin / this compound) chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv mass_spec Mass Spectrometry pure_compound->mass_spec data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis uv->data_analysis mass_spec->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the isolation and spectroscopic characterization of natural products.

References

In silico prediction of 8-Methoxymarmesin bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 8-Methoxymarmesin Bioactivity

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. In the realm of drug discovery, the preliminary assessment of a novel compound's biological activity is a critical, yet resource-intensive, step. In silico methodologies, which utilize computational simulations, have emerged as indispensable tools to predict the pharmacokinetic and pharmacodynamic properties of molecules, thereby accelerating the identification of promising drug candidates.[1] This guide provides a comprehensive technical overview of the predicted bioactivities of this compound based on data from structurally similar compounds and outlines the standard in silico workflows used for such predictions. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

The core principle of in silico prediction lies in leveraging existing biochemical data to model the interactions of new molecules with biological targets.[2] For this compound, we extrapolate potential bioactivities from experimental data on analogous 8-methoxycoumarin (B1348513) derivatives. This approach allows for the rapid, cost-effective generation of testable hypotheses regarding its therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

Predicted Bioactivities Based on Analogous Compounds

While direct experimental data on this compound is limited, extensive research on structurally related 8-methoxycoumarins and 8-methoxypsoralen provides a strong foundation for predicting its potential therapeutic effects.

Anticancer Activity

A novel series of 8-methoxycoumarin-3-carboxamides has demonstrated significant antiproliferative activity against HepG2 liver cancer cells.[3][4] The mechanism of action involves the induction of apoptosis through the activation of caspase-3/7 and the inhibition of β-tubulin polymerization, leading to cell cycle arrest.[4] The potent cytotoxicity of these compounds, with IC₅₀ values in the low micromolar range, suggests that this compound may exhibit similar anticancer properties. Molecular modeling has affirmed the high binding affinity of these analogs to the active cavity of the β-tubulin protein.[4]

Anti-inflammatory and Antioxidant Activity

Studies on 8-methoxypsoralen (8-MOP), another furanocoumarin, have revealed significant anti-inflammatory and antioxidant roles in osteoarthritis models.[5][6] 8-MOP was found to alleviate inflammatory and oxidative stress responses by modulating the SIRT1/NF-κB signaling pathway.[5] It effectively reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[6] Furthermore, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives also showed significant anti-inflammatory effects, which may be attributed to their ability to lower TNF-α levels.[7] This collective evidence suggests a strong potential for this compound as an anti-inflammatory agent.

Effects on Melanogenesis

Research has indicated that 8-methoxycoumarin can enhance melanogenesis (the production of melanin) by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, without inducing cytotoxicity.[8] This suggests a potential application for this compound in treating hypopigmentation disorders.[8]

In Silico Prediction: A Methodological Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process is designed to systematically evaluate the molecule's potential from various perspectives, including target binding, pharmacokinetics, and toxicity.

G cluster_0 Phase 1: Preparation & Target Identification cluster_1 Phase 2: Computational Screening cluster_2 Phase 3: Analysis & Hypothesis Generation mol_prep Compound Structure Preparation (this compound) target_id Target Identification (Based on Analog Data) docking Molecular Docking (Binding Affinity) mol_prep->docking 3D Structure admet ADMET Prediction (Pharmacokinetics & Toxicity) mol_prep->admet target_id->docking Protein Targets data_analysis Data Analysis (Scoring & Filtering) docking->data_analysis admet->data_analysis hypothesis Hypothesis Generation (Lead Candidate Potential) data_analysis->hypothesis

Caption: A generalized workflow for in silico bioactivity prediction.

Experimental Protocols for In Silico Analysis

Detailed methodologies are crucial for reproducible and reliable computational predictions. The following sections outline the protocols for key in silico experiments.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[9] This is fundamental for assessing whether this compound can effectively interact with targets identified from its analogs (e.g., β-tubulin, SIRT1, NF-κB).

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., β-tubulin, PDB ID: 5KIR) from the Protein Data Bank.[10]

    • Remove water molecules, co-factors, and existing ligands from the structure using software like AutoDock Tools or Maestro (Schrödinger).

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the binding site (active site) by creating a grid box encompassing the key residues identified in analog-binding studies.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using software like OpenBabel.[11]

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking algorithm (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of this compound within the defined receptor grid.[9]

    • The program will generate multiple binding poses ranked by a scoring function, which estimates the binding free energy (kcal/mol). A more negative score indicates a higher predicted binding affinity.

  • Post-Docking Analysis:

    • Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

    • Compare the binding mode and affinity of this compound with known inhibitors of the target to validate the results.

ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital for evaluating a compound's drug-likeness and potential liabilities.[1]

Methodology:

  • Input Data:

    • Provide the chemical structure of this compound, typically in SMILES format, to an ADMET prediction platform (e.g., admetSAR, SwissADME, ADMET Predictor®).[12][13][14]

  • Property Calculation:

    • The platform will compute a range of physicochemical and pharmacokinetic properties based on established quantitative structure-property relationship (QSPR) models.

    • Absorption: Predict human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate status.

    • Distribution: Calculate blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict inhibition or substrate status for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).[12]

    • Excretion: Estimate properties like renal clearance.

    • Toxicity: Screen for potential toxicities such as Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, and drug-induced liver injury.[12]

  • Drug-Likeness Evaluation:

    • Assess the compound against established rules for oral bioavailability, such as Lipinski's Rule of Five, Ghose Filter, and Veber's criteria.[11][14] These rules are based on molecular properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors.

Predicted Signaling Pathway Interactions

Based on analog data, this compound is predicted to modulate key cellular signaling pathways involved in cancer and inflammation.

Anticancer: Apoptosis Induction Pathway

The predicted anticancer activity of this compound is hypothesized to occur via disruption of microtubule dynamics and subsequent activation of the intrinsic apoptotic pathway.

G compound This compound (Predicted) tubulin β-Tubulin compound->tubulin Inhibits Polymerization microtubules Microtubule Dynamics tubulin->microtubules cycle G2/M Phase Arrest microtubules->cycle Disruption leads to caspase Caspase-3/7 Activation cycle->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Predicted anticancer mechanism via tubulin and caspase pathways.
Anti-inflammatory: SIRT1/NF-κB Pathway

The predicted anti-inflammatory effects are likely mediated by the activation of SIRT1, which in turn inhibits the pro-inflammatory NF-κB signaling cascade.

G stimulus Inflammatory Stimuli (e.g., IL-1β) nfkb NF-κB Activation stimulus->nfkb compound This compound (Predicted) sirt1 SIRT1 compound->sirt1 Activates sirt1->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation G stimuli Extracellular Stimuli (e.g., Growth Factors) mapkkk MAPKKK (e.g., Raf) stimuli->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK, p38, JNK) mapkk->mapk transcription Transcription Factors mapk->transcription response Cellular Response (Proliferation, Inflammation, etc.) transcription->response compound This compound (Predicted Site of Action) compound->mapk Modulates

References

8-Methoxymarmesin: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding 8-Methoxymarmesin

This compound is a natural product that can be isolated from sources such as Brosimum gaudichaudii.[2] As a furocoumarin, its chemical structure influences its physicochemical properties, including its solubility in various solvents.

Qualitative Solubility Data

While precise quantitative values are not published, some qualitative inferences about the solubility of this compound can be made. The compound is offered by suppliers who provide preparation methods for in vivo formulations, which suggests its solubility in certain vehicles.

Solvent/VehicleSolubilitySource/Notes
Dimethyl Sulfoxide (DMSO)SolubleA preparation method for an in vivo formula involves dissolving this compound in DMSO as the main solution.[2]
MethanolData not available-
EthanolData not available-
WaterLikely poorly solubleAs an organic compound, it is expected to have low aqueous solubility.
PEG300, Tween 80, Saline/PBSUsed in formulationsThese are often used as co-solvents and excipients to improve the solubility and bioavailability of poorly water-soluble compounds for in vivo studies.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to quantify the solubility of this compound, the shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, methanol, ethanol, water)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator with shaking capabilities and temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a specific speed and time can be employed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle or centrifuge to pellet excess solid C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining solubility using the shake-flask method.

References

An In-Depth Technical Guide to Furanocoumarins and the Elusive 8-Methoxymarmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanocoumarins represent a significant class of naturally occurring heterocyclic compounds, renowned for their diverse and potent biological activities. This technical guide provides a comprehensive review of furanocoumarins, covering their biosynthesis, chemical properties, and multifaceted pharmacological effects, with a particular focus on their anticancer and anti-inflammatory activities. Detailed experimental protocols for the extraction, isolation, and analysis of these compounds are provided, alongside quantitative data on their biological efficacy. Key signaling pathways modulated by furanocoumarins, including apoptosis, PI3K/Akt, and autophagy, are elucidated with detailed diagrams. This guide also addresses the current state of knowledge on the specific furanocoumarin, 8-Methoxymarmesin, highlighting the existing gaps in the scientific literature regarding its synthesis, bioactivity, and mechanism of action.

Introduction to Furanocoumarins

Furanocoumarins are a class of secondary metabolites ubiquitously found in higher plants, particularly in the families Apiaceae, Rutaceae, and Moraceae.[1][2] Their chemical structure is characterized by a furan (B31954) ring fused with a coumarin (B35378) (benzo-α-pyrone) core.[2] This fusion can occur in two distinct ways, leading to two main structural types: linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[1][2] These compounds play a crucial role in plant defense mechanisms against pathogens and herbivores.[1] In humans, furanocoumarins have garnered significant attention due to their wide spectrum of biological activities, including phototoxicity, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5]

Biosynthesis and Chemical Properties

The biosynthesis of furanocoumarins originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key precursor.[2] A crucial step in their formation is the prenylation of the coumarin nucleus, catalyzed by prenyltransferase enzymes, which is followed by a series of cyclization and oxidation reactions mediated by cytochrome P450 monooxygenases to form the furan ring.[5][6]

The chemical properties of furanocoumarins are largely dictated by their tricyclic aromatic system. They are generally crystalline solids with low solubility in water but are soluble in organic solvents. Their extended π-electron system allows them to absorb ultraviolet (UV) radiation, a property central to their well-known photosensitizing effects.[3]

Biological Activities of Furanocoumarins

Furanocoumarins exhibit a broad range of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of various furanocoumarins.[4][7][8] Their mechanisms of action are multifaceted and often involve the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and prevention of metastasis.[4][9] Key furanocoumarins with demonstrated anticancer activity include bergapten, xanthotoxin, and psoralen.[4]

Anti-inflammatory Activity

Several furanocoumarins have shown significant anti-inflammatory effects. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some furanocoumarins can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Biological Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected furanocoumarins.

Table 1: Anticancer Activity of Furanocoumarins (IC50 values in µM)

FuranocoumarinCell LineIC50 (µM)Reference
BergaptenMCF-7 (Breast Cancer)54.32
XanthotoxinHepG2 (Liver Cancer)6.9 µg/mL[2]
PsoralenMCF-7 (Breast Cancer)24.08
IsopimpinellinHL-60/MX2 (Leukemia)26
PhellopterinCEM/C1 (Leukemia)8

Table 2: Anti-inflammatory Activity of Furanocoumarins

FuranocoumarinAssayIC50 / ED50Reference
BergaptenCarrageenan-induced foot edema (in vivo)ED50: 1.6 ± 0.003 mg/kg
Oxypeucedanin HydrateCarrageenan-induced foot edema (in vivo)ED50: 126.4 ± 0.011 mg/kg
Dahuribiethrin BNO production in RAW264.7 cellsIC50: 9.6 µM
Dahuribiethrin DNO production in RAW264.7 cellsIC50: 8.8 µM
Dahuribiethrin ENO production in RAW264.7 cellsIC50: 9.2 µM

Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins exert their biological effects by modulating various intracellular signaling pathways.

Apoptosis Pathway

Furanocoumarins can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[9]

Apoptosis_Pathway Furanocoumarins Furanocoumarins DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Furanocoumarins->DeathReceptors Bax_Bak Bax/Bak Furanocoumarins->Bax_Bak Bcl2 Bcl-2 Furanocoumarins->Bcl2 inhibits Procaspase8 Pro-caspase-8 DeathReceptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid tBid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak

Figure 1: Furanocoumarin-induced apoptosis signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Furanocoumarins have been shown to inhibit this pathway in cancer cells, thereby promoting apoptosis and inhibiting proliferation.[9]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Furanocoumarins Furanocoumarins Furanocoumarins->PI3K Furanocoumarins->Akt

Figure 2: Inhibition of the PI3K/Akt signaling pathway by furanocoumarins.
Autophagy Pathway

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. Furanocoumarins can modulate autophagy in cancer cells, and in some contexts, the induction of excessive autophagy can contribute to their anticancer effects.[4]

Autophagy_Pathway Furanocoumarins Furanocoumarins Beclin1_Complex Beclin-1 Complex Furanocoumarins->Beclin1_Complex modulates Phagophore Phagophore Formation Beclin1_Complex->Phagophore LC3_Conversion LC3-I to LC3-II Conversion Phagophore->LC3_Conversion Autophagosome Autophagosome LC3_Conversion->Autophagosome elongation Lysosome Lysosome Autophagosome->Lysosome fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-Methoxymarmesin from Brosimum gaudichaudii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brosimum gaudichaudii Trécul, a plant native to the Brazilian Cerrado, is a known source of various furanocoumarins, compounds with significant photosensitizing properties.[1][2] These properties have led to their use in photochemotherapy for skin disorders like vitiligo.[1] While much of the research on this plant has centered on the extraction of psoralen (B192213) and bergapten (B1666803) (an isomer of 8-methoxypsoralen), 8-methoxymarmesin has also been identified as a natural product within Brosimum gaudichaudii.[3] Marmesin is a key precursor in the biosynthesis of linear furanocoumarins.

This document provides detailed protocols for the extraction of furanocoumarins from Brosimum gaudichaudii, which can be adapted for the specific isolation of this compound. The methodologies are based on established techniques for furanocoumarin extraction from this plant, including ultrasound-assisted extraction (UAE) and percolation. As the existing literature predominantly focuses on psoralen and bergapten, the quantitative data presented for these compounds can serve as a benchmark for optimizing the extraction of this compound.

Data Presentation

The following tables summarize quantitative data on the extraction of major furanocoumarins from Brosimum gaudichaudii as reported in the literature. It is important to note that specific yield data for this compound is not extensively available, and the provided data pertains to psoralen and bergapten from in vitro cultured leaf material, which may differ from the content in wild-grown root bark, the traditional source.

Table 1: Furanocoumarin Content in Brosimum gaudichaudii Leaves (in vitro) under Different Light Conditions [4]

Light Condition (Blue:Red Ratio)Psoralen Concentration (µg/g⁻¹ Leaf Mass)Bergapten Concentration (µg/g⁻¹ Leaf Mass)Psoralen Yield (µ g/total leaf mass)Bergapten Yield (µ g/total leaf mass)
White2.53---
B/R 1:114.52--0.94
B/R 3:1---4.38
Blue---3.34

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Psoralen and Bergapten from Brosimum gaudichaudii Roots

ParameterOptimal Condition
Extraction Time25 minutes
Mean Particle Size100 µm
Solvent Ratio (Ethanol:Water, v/v)55:45

Experimental Protocols

The following protocols are generalized for the extraction of furanocoumarins from Brosimum gaudichaudii and can be optimized for the specific isolation of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins from Brosimum gaudichaudii Roots

This protocol is based on optimized conditions for the extraction of psoralen and bergapten and is expected to be efficient for other furanocoumarins like this compound.

Materials and Equipment:

  • Dried and powdered roots of Brosimum gaudichaudii (particle size ~100 µm)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Analytical balance

  • Volumetric flasks

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh a known amount of the dried, powdered root material.

  • Solvent Preparation: Prepare the extraction solvent by mixing ethanol and distilled water in a 55:45 (v/v) ratio.

  • Extraction:

    • Place the powdered root material in a suitable vessel.

    • Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for 25 minutes at a controlled temperature (e.g., 30-35°C).[4]

  • Filtration: After sonication, separate the extract from the solid plant material by filtration. Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate specific furanocoumarins.

  • Quantification: Analyze the crude extract or purified fractions for the presence and quantity of this compound using a validated HPLC method.[4][5]

Protocol 2: Percolation Extraction of Furanocoumarins from Brosimum gaudichaudii Roots

Percolation is a more traditional method that can also be employed for furanocoumarin extraction.

Materials and Equipment:

  • Dried and powdered roots of Brosimum gaudichaudii

  • Ethanol (55%)

  • Percolator

  • Cotton or glass wool

  • Filter paper

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Moisten a known quantity of the powdered root material with a small amount of the 55% ethanol solvent.

  • Packing the Percolator: Place a plug of cotton or glass wool at the bottom of the percolator. Carefully pack the moistened plant material into the percolator. Place a piece of filter paper on top of the packed material to prevent disturbance when adding the solvent.

  • Maceration: Add enough of the 55% ethanol to completely cover the plant material. Allow it to stand for a specified period (e.g., 24 hours) to allow for maceration.

  • Percolation: Begin the percolation by opening the outlet of the percolator and collecting the extract (percolate). Add fresh solvent to the top of the percolator to maintain a continuous flow. The flow rate should be slow and controlled.

  • Extraction Completion: Continue the percolation until the desired volume of extract is collected or until the percolate becomes colorless, indicating that the majority of the compounds have been extracted.

  • Concentration: Concentrate the collected percolate using a rotary evaporator to obtain the crude extract.

  • Analysis: Quantify the this compound content in the extract using HPLC.

Mandatory Visualization

ExtractionWorkflow PlantMaterial Brosimum gaudichaudii (Dried, Powdered Roots) Extraction Extraction (UAE or Percolation) PlantMaterial->Extraction Solvent Extraction Solvent (e.g., 55% Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration SolidResidue Solid Residue (Discard) Filtration->SolidResidue Waste CrudeExtract Crude Furanocoumarin Extract Filtration->CrudeExtract Liquid Extract Concentration Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration ConcentratedExtract Concentrated Extract Concentration->ConcentratedExtract Purification Purification (e.g., SPE, Column Chromatography) ConcentratedExtract->Purification Analysis Analysis (HPLC) ConcentratedExtract->Analysis Direct Analysis IsolatedCompound Isolated this compound Purification->IsolatedCompound IsolatedCompound->Analysis FinalProduct Quantified this compound Analysis->FinalProduct

Caption: Workflow for Extraction and Analysis of this compound.

References

Synthesis of 8-Methoxymarmesin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxymarmesin, a naturally occurring furanocoumarin, and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Furanocoumarins are known to interact with various biological targets, including cytochrome P450 enzymes, making them relevant for studying drug metabolism and for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, tailored for researchers in organic synthesis and drug discovery.

Introduction

Marmesin (B225713) is a key intermediate in the biosynthesis of linear and angular furanocoumarins. The introduction of a methoxy (B1213986) group at the 8-position can significantly influence its biological properties. This compound has been isolated from natural sources such as Brosimum gaudichaudii[1]. Synthetic access to this and related derivatives is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. The protocols outlined below describe a plausible synthetic route based on established organic chemistry principles for the synthesis of angular furanocoumarins.

Application Notes

The synthesis of this compound and its derivatives has several key applications in research and drug development:

  • Drug Metabolism Studies: Furanocoumarins are well-documented inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4]. Synthesized this compound and its analogs can be used as tools to investigate the role of specific structural features in CYP450 inhibition. This is critical for understanding and predicting drug-drug interactions.

  • Therapeutic Agent Development: Various coumarin (B35378) derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[5]. The synthesized compounds can be screened for various biological activities to identify potential new drug candidates.

  • Structure-Activity Relationship (SAR) Studies: A library of this compound derivatives with modifications at different positions can be synthesized to establish clear SARs. This information is invaluable for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Fluorescent Probes: The coumarin scaffold is known for its fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for biological imaging or as labels in diagnostic assays.

Experimental Protocols

The following protocols describe a multi-step synthesis of this compound, starting from the readily available 7-hydroxy-4-methylcoumarin. The overall strategy involves the introduction of a prenyl group at the 8-position via a Claisen rearrangement, followed by cyclization to form the dihydrofuran ring, and finally, methylation of the 8-hydroxyl group.

Protocol 1: Synthesis of 7-O-prenyl-4-methylcoumarin (2)

This step involves the O-alkylation of 7-hydroxy-4-methylcoumarin with prenyl bromide.

Materials:

  • 7-hydroxy-4-methylcoumarin (1)

  • Prenyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7-O-prenyl-4-methylcoumarin (2) as a white solid.

Protocol 2: Synthesis of 8-prenyl-7-hydroxy-4-methylcoumarin (Marmesin analog, 3)

This step utilizes a thermal Claisen rearrangement to move the prenyl group from the oxygen at the 7-position to the carbon at the 8-position.

Materials:

  • 7-O-prenyl-4-methylcoumarin (2)

  • N,N-Dimethylaniline (solvent)

  • High-temperature reaction vessel

  • Sand bath or heating mantle

  • TLC plates

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Place 7-O-prenyl-4-methylcoumarin (1.0 eq) in a high-temperature reaction vessel.

  • Add N,N-dimethylaniline as a high-boiling solvent.

  • Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the rearrangement by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1M HCl to remove the N,N-dimethylaniline, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 8-prenyl-7-hydroxy-4-methylcoumarin (3).

Protocol 3: Synthesis of 8-hydroxy-dihydrofuranocoumarin (Marmesin analog, 4)

This step involves the oxidative cyclization of the prenyl group to form the dihydrofuran ring.

Materials:

  • 8-prenyl-7-hydroxy-4-methylcoumarin (3)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (saturated)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 8-prenyl-7-hydroxy-4-methylcoumarin (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting epoxide intermediate is then subjected to acid-catalyzed cyclization. Dissolve the crude epoxide in a suitable solvent like THF and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir at room temperature until cyclization is complete (monitored by TLC).

  • Neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the marmesin analog (4).

Protocol 4: Synthesis of this compound analog (5)

This final step is the methylation of the hydroxyl group at the 8-position.

Materials:

  • 8-hydroxy-dihydrofuranocoumarin (4)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the 8-hydroxy-dihydrofuranocoumarin (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate or methyl iodide (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours or heat gently (50-60 °C) for a few hours until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the final product, this compound analog (5).

Quantitative Data

The following table summarizes typical yields for the synthesis of angular furanocoumarins based on literature for similar reaction sequences. Actual yields for this compound may vary.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1O-Prenylation7-hydroxy-4-methylcoumarin7-O-prenyl-4-methylcoumarinPrenyl bromide, K₂CO₃, Acetone85-95%
2Claisen Rearrangement7-O-prenyl-4-methylcoumarin8-prenyl-7-hydroxy-4-methylcoumarinN,N-Dimethylaniline, Heat50-70%
3Oxidative Cyclization8-prenyl-7-hydroxy-4-methylcoumarin8-hydroxy-dihydrofuranocoumarinm-CPBA, DCM then H⁺60-80%
4O-Methylation8-hydroxy-dihydrofuranocoumarinThis compound analogDMS, K₂CO₃, Acetone70-90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: O-Prenylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Oxidative Cyclization cluster_step4 Step 4: O-Methylation 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin 7-O-prenyl-4-methylcoumarin 7-O-prenyl-4-methylcoumarin 7-hydroxy-4-methylcoumarin->7-O-prenyl-4-methylcoumarin Prenyl bromide, K₂CO₃ 8-prenyl-7-hydroxy-4-methylcoumarin 8-prenyl-7-hydroxy-4-methylcoumarin 7-O-prenyl-4-methylcoumarin->8-prenyl-7-hydroxy-4-methylcoumarin Heat 8-hydroxy-dihydrofuranocoumarin 8-hydroxy-dihydrofuranocoumarin 8-prenyl-7-hydroxy-4-methylcoumarin->8-hydroxy-dihydrofuranocoumarin 1. m-CPBA 2. H⁺ This compound analog This compound analog 8-hydroxy-dihydrofuranocoumarin->this compound analog DMS, K₂CO₃

Caption: Synthetic workflow for this compound analog.

Signaling Pathway: Inhibition of Cytochrome P450 3A4

Furanocoumarins, including potentially this compound, are known to inhibit CYP3A4, a key enzyme in drug metabolism. This can lead to increased bioavailability of co-administered drugs.

CYP3A4_Inhibition cluster_input Compounds cluster_enzyme Enzyme cluster_output Metabolism Drug_Substrate Drug (CYP3A4 Substrate) CYP3A4 Cytochrome P450 3A4 Drug_Substrate->CYP3A4 Metabolism Increased_Bioavailability Increased Drug Bioavailability Drug_Substrate->Increased_Bioavailability This compound This compound This compound->CYP3A4 Inhibition Metabolite Metabolized Drug CYP3A4->Metabolite CYP3A4->Increased_Bioavailability

Caption: Inhibition of CYP3A4 by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-Methoxymarmesin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 8-Methoxymarmesin. The described protocol is applicable for the analysis of this compound in various sample matrices, particularly in extracts from plant materials. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for research, quality control, and drug development applications.

Introduction

This compound is a furanocoumarin, a class of naturally occurring compounds found in various plant species. Furanocoumarins are of significant interest to researchers due to their diverse biological activities. Accurate and reliable quantification of this compound is crucial for pharmacological studies, standardization of herbal extracts, and quality control during the manufacturing of therapeutic products. This application note provides a comprehensive protocol for the quantification of this compound using HPLC with UV detection.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 250 nm
Injection Volume 10 µL
Run Time 25 minutes
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material containing this compound (for sample preparation)

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct a calibration curve.

  • Extraction:

    • Weigh 1 gram of finely powdered, dried plant material.

    • Add 20 mL of methanol to the plant material.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

    • Pool the supernatants.[1]

  • Filtration:

    • Filter the pooled supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[2]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][3]

The linearity of the method was determined by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) was calculated from the linear regression analysis.[4]

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount to the spiked amount.

The precision of the method was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (RSD%).

Results

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The validation parameters are summarized in the tables below.

Table 2: Linearity, LOD, and LOQ

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25431x + 1258
Correlation Coefficient (R²) 0.9995
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Table 3: Accuracy (Recovery Study)

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.8598.5
Medium5049.7599.5
High9089.2899.2

Table 4: Precision

ParameterRSD (%)
Intra-day Precision 0.85
Inter-day Precision 1.23

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration final_sample Prepared Sample filtration->final_sample hplc_system HPLC System (C18 Column, Gradient Elution) final_sample->hplc_system Injection ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system Injection calibration_curve Calibration Curve Construction working_std->calibration_curve data_acquisition Data Acquisition (UV at 250 nm) hplc_system->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration quantification Quantification of This compound calibration_curve->quantification peak_integration->calibration_curve final_report Final Report quantification->final_report validation Method Validation validation->final_report

References

Application Note: Quantitative Analysis of 8-Methoxymarmesin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxymarmesin is a naturally occurring furanocoumarin found in various plant species, notably within the Apiaceae and Rutaceae families.[1] As a derivative of psoralen, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds. Accurate and sensitive quantification of this compound in complex plant matrices is essential for quality control of herbal products, pharmacokinetic studies, and understanding its biosynthesis and physiological role in plants.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from plant materials using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds of Ammi majus or other relevant species)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Analytical balance

  • Vortex mixer and centrifuge

Procedure:

  • Sample Collection & Homogenization: Flash-freeze fresh plant material in liquid nitrogen immediately upon collection to quench metabolic activity. Grind the frozen tissue into a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of 80% methanol in water (v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in a sonication bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

  • Filtration and Dilution:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

    • Dilute the extract with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) if necessary to fall within the calibration curve range.

LC-MS/MS Method

The separation and detection are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • LC System: UHPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Profile

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for this compound Note: These are predicted transitions based on the compound's structure (Molecular Formula: C15H16O5, MW: 276.28).[3] Parameters require empirical optimization on the specific instrument used.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Use
This compound277.1218.1503015Quantifier
This compound277.1190.1503025Qualifier

Data Presentation

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound, typically ranging from 1 ng/mL to 1000 ng/mL. Results should be reported as the mean concentration ± standard deviation.

Table 3: Illustrative Quantitative Data for this compound in Plant Extracts Note: The following data are hypothetical and presented for illustrative purposes only.

Sample IDPlant SpeciesTissueConcentration (µg/g dry weight)% RSD (n=3)
PM-L-01Pastinaca sativaLeaf15.84.5
PM-R-01Pastinaca sativaRoot42.33.1
AM-S-01Ammi majusSeed125.62.8
AM-L-01Ammi majusLeaf22.15.2
RG-L-01Ruta graveolensLeaf8.96.7

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Material Collection (e.g., Ammi majus seeds) p2 Flash Freeze (Liquid N2) p1->p2 p3 Grind to Fine Powder p2->p3 p4 Weigh ~100 mg p3->p4 e1 Add 1 mL 80% Methanol p4->e1 e2 Vortex & Sonicate e1->e2 e3 Centrifuge (13,000 x g) e2->e3 e4 Collect & Filter Supernatant (0.22 µm Syringe Filter) e3->e4 a1 Inject into UHPLC-MS/MS e4->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (m/z 277.1 -> 218.1 / 190.1) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation (1-1000 ng/mL) d1->d2 d3 Quantification (µg/g) d2->d3

Caption: Experimental workflow for this compound analysis.

G cluster_phenyl Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (P450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (P450) This compound This compound Marmesin->this compound Hydroxylation & O-Methylation Xanthotoxin\n(8-Methoxypsoralen) Xanthotoxin (8-Methoxypsoralen) Psoralen->Xanthotoxin\n(8-Methoxypsoralen) P8H & XMT

Caption: Biosynthesis pathway of linear furanocoumarins.[1][4][5]

References

Application Note: Isolating 8-Methoxymarmesin via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of 8-Methoxymarmesin, a furanocoumarin of interest for its potential pharmacological activities. The protocol is centered around the use of silica (B1680970) gel column chromatography, a standard and effective method for the purification of natural products.

Introduction

This compound is a naturally occurring furanocoumarin that has been isolated from various plant species. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are of significant interest to the scientific community due to their diverse biological activities. The isolation and purification of these compounds are crucial steps for further pharmacological evaluation and drug discovery. This protocol details the extraction of this compound from plant material and its subsequent purification using column chromatography.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the isolation of furanocoumarins from plant sources.

Plant Material and Extraction
  • Plant Material: The primary source for the isolation of this compound is the root of Atalantia monophylla.

  • Preparation: Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extraction:

    • Perform a Soxhlet extraction on the powdered plant material.

    • Use methanol (B129727) as the extraction solvent.

    • Continue the extraction process until the solvent running through the Soxhlet apparatus is colorless.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase for the column.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Carefully pour the slurry into a glass column with a cotton plug at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution starts with n-hexane and progressively increases the proportion of ethyl acetate.

    • A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane : Ethyl Acetate (9:1)

      • n-hexane : Ethyl Acetate (8:2)

      • n-hexane : Ethyl Acetate (7:3)

      • n-hexane : Ethyl Acetate (1:1)

      • 100% Ethyl Acetate

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20-25 mL).

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Use silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light (254 nm and 366 nm).

    • Combine fractions that show a similar TLC profile and contain the target compound.

  • Isolation of this compound:

    • The fractions containing the pure compound are combined.

    • The solvent is evaporated under reduced pressure to yield purified this compound.

Data Presentation

ParameterDetailsReference
Compound Name This compound
Plant Source Root of Atalantia monophylla
Extraction Method Soxhlet Extraction
Extraction Solvent Methanol
Chromatography Type Silica Gel Column Chromatography
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) n-hexane progressing to Ethyl Acetate
Characterization NMR Spectroscopy, Mass Spectrometry

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., Atalantia monophylla roots) extraction Extraction (e.g., Methanol Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pure_fractions Combine Pure Fractions tlc_monitoring->pure_fractions isolated_compound Isolated this compound pure_fractions->isolated_compound characterization Characterization (NMR, MS) isolated_compound->characterization

Caption: Workflow for the isolation of this compound.

Characterization of this compound

To confirm the identity and purity of the isolated compound, spectroscopic analysis is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR should be performed to elucidate the structure of the compound. The resulting spectra should be compared with literature data for this compound.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the isolated compound, which should correspond to the molecular weight of this compound.

This detailed protocol provides a robust framework for the successful isolation and identification of this compound for further research and development purposes. Adherence to these steps, coupled with careful monitoring and analysis, will ensure a high-purity yield of the target compound.

Application Notes and Protocols for In Vitro Testing of 8-Methoxymarmesin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxymarmesin, a furanocoumarin also known as 8-methoxypsoralen (8-MOP), is a naturally occurring compound found in various plants. It has been investigated for its potential therapeutic properties, including its photochemotherapeutic applications in treating skin disorders like psoriasis and vitiligo when combined with UVA radiation (PUVA therapy).[1] Beyond its photosensitizing effects, this compound has demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines in vitro, independent of photoactivation.[1] These properties make it a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for commonly used in vitro assays to evaluate the cytotoxicity of this compound. The described methods—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays—allow for the quantitative assessment of cell viability, membrane integrity, and apoptosis induction, respectively.

Quantitative Data Summary

The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While comprehensive IC50 data for this compound across a wide range of cell lines is still emerging in the scientific literature, some studies have demonstrated its anti-proliferative effects. For instance, in the human gastric cancer cell line SNU1, 8-MOP induced a dose-dependent G1-arrest and apoptosis.[1]

Cell LineCancer TypeAssayIC50 Value (µM)Reference
SNU1Human Gastric CancerNot SpecifiedDose-dependent anti-proliferative effect observed[1]
Further research is required to populate this table with specific IC50 values across a broader range of cancer cell lines.

Note: The IC50 value is a critical parameter for comparing the cytotoxic potency of a compound across different cell types and against other potential therapeutic agents.[2][3]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed Seed Cells in 96-well Plate treat Treat with This compound seed->treat Incubate Overnight incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 2-4h add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Figure 1. Experimental workflow for the MTT assay.
Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (cells in medium only), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction Reaction & Measurement cluster_analysis Analysis seed Seed & Treat Cells in 96-well Plate incubate Incubate for Exposure Time seed->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt read Measure Absorbance (490nm) incubate_rt->read calculate Calculate % Cytotoxicity read->calculate

Figure 2. Experimental workflow for the LDH assay.
Apoptosis Assessment: Caspase-3/7 Assay

Caspases are a family of proteases that are key mediators of apoptosis.[2] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls.

  • Incubation: Incubate the plate for the desired exposure time to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or a similar fluorogenic reagent according to the manufacturer's instructions. This typically involves equilibrating the buffer and substrate to room temperature and mixing them.

  • Reagent Addition: Add 100 µL of the prepared caspase reagent to each well of the 96-well plate containing the cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and the caspase reaction to occur.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. For fluorescent assays, the excitation is typically around 360 nm and emission around 460 nm.[15]

  • Data Analysis: The luminescence or fluorescence signal is proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle control to determine the fold-change in caspase activity upon treatment with this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of 8-methoxypsoralen, it is proposed that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.[1] This pathway involves the upregulation of the tumor suppressor protein p53, which in turn can modulate the expression of Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_stimulus cluster_upstream cluster_mitochondria cluster_caspase cluster_outcome Marmesin This compound p53 p53 Upregulation Marmesin->p53 Bcl2_family Modulation of Bcl-2 Family Proteins p53->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 3. Proposed intrinsic apoptosis pathway induced by this compound.

Pathway Description: Treatment with this compound is hypothesized to upregulate p53.[1] Activated p53 can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[8] Activated caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell, culminating in apoptosis.[13]

References

Application Notes and Protocols for Antimicrobial Activity Testing of 8-Methoxymarmesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 8-Methoxymarmesin. The following sections outline the standardized methodologies for determining its inhibitory and bactericidal efficacy against a range of microorganisms.

Introduction

This compound is a furanocoumarin that has been investigated for various biological activities. Its potential as an antimicrobial agent warrants systematic evaluation to understand its spectrum of activity and potency. This document details the essential protocols for antimicrobial susceptibility testing, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through the broth microdilution method, and a qualitative assessment using the agar (B569324) disk diffusion method. These protocols are based on internationally recognized standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[1][2][3][4][5][6][7]

Data Presentation

All quantitative data generated from the following protocols should be summarized in clear, structured tables for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Add other relevant strains)

Table 3: Zone of Inhibition for this compound (Agar Disk Diffusion)

Test MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)Interpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Add other relevant strains)

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[8][9][10][11][12][13][14]

3.1.1. Materials

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Test microorganism cultures (standardized to 0.5 McFarland turbidity)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Mueller-Hinton Agar (MHA) plates

3.1.2. Protocol for MIC Determination

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in the appropriate broth within the 96-well plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

3.1.3. Protocol for MBC Determination

  • Subculturing:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, take a 10-100 µL aliquot and spread it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16][17][18][19]

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16][19]

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.
Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[20][21][22][23][24]

3.2.1. Materials

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures (standardized to 0.5 McFarland turbidity)

  • Positive control antibiotic disks

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

3.2.2. Protocol

  • Preparation of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under sterile conditions.

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even coverage.[20]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks and control disks onto the inoculated MHA plate. Ensure the disks are firmly in contact with the agar surface.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established standards for known antibiotics. For a novel compound like this compound, the zone diameter provides a qualitative measure of its activity.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum swab_plate Inoculate MHA Plate with Swab for Confluent Growth prep_inoculum->swab_plate place_disks Place this compound and Control Disks on Agar swab_plate->place_disks incubate Incubate Plate (18-24h, 37°C) place_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Agar Disk Diffusion (Kirby-Bauer) Workflow.

Potential Signaling Pathways and Mechanisms of Action

While the specific antimicrobial mechanism of this compound is not yet fully elucidated, furanocoumarins are known to exert their effects through various pathways. A potential mechanism could involve the inhibition of essential cellular processes in microorganisms. For instance, some antimicrobial agents target bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. Further studies, such as time-kill assays and synergy studies, would be required to investigate the precise mechanism of action.

Potential_Mechanisms cluster_targets Potential Cellular Targets compound This compound inhibition Inhibition compound->inhibition disruption Disruption compound->disruption cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) cell_death Bacterial Cell Death cell_wall->cell_death protein_synth Protein Synthesis (Ribosomes) protein_synth->cell_death dna_rep DNA Replication (e.g., DNA Gyrase) dna_rep->cell_death membrane Cell Membrane Integrity membrane->cell_death inhibition->cell_wall inhibition->protein_synth inhibition->dna_rep disruption->membrane

Potential Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols for Anti-inflammatory Assay of 8-Methoxymarmesin using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

8-Methoxymarmesin, a furanocoumarin, is a compound of interest for its potential anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. The methodologies described herein allow for the quantification of key inflammatory markers and the elucidation of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of a structurally related compound, 8-methoxypsoralen (Xanthotoxol), in LPS-stimulated RAW 264.7 cells. This data is presented as a representative example of the expected outcomes for an effective anti-inflammatory compound.

Table 1: Effect of 8-Methoxypsoralen on Pro-inflammatory Cytokine and Mediator Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Control-Not DetectedNot DetectedNot Detected
LPS (1 µg/mL)-2500 ± 1503000 ± 2001500 ± 100
LPS + 8-Methoxypsoralen101800 ± 1202200 ± 1501100 ± 80*
LPS + 8-Methoxypsoralen501000 ± 90 1500 ± 110700 ± 60**
LPS + 8-Methoxypsoralen100500 ± 50 800 ± 70400 ± 40***

*Data are presented as mean ± standard deviation. Statistical significance compared to the LPS-treated group is denoted as *p < 0.05, **p < 0.01, and **p < 0.001.

Table 2: Effect of 8-Methoxypsoralen on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)iNOS Protein Expression (Relative to β-actin)COX-2 Protein Expression (Relative to β-actin)
Control-Not DetectedNot Detected
LPS (1 µg/mL)-1.00 ± 0.051.00 ± 0.06
LPS + 8-Methoxypsoralen100.75 ± 0.040.80 ± 0.05
LPS + 8-Methoxypsoralen500.45 ± 0.03 0.50 ± 0.04
LPS + 8-Methoxypsoralen1000.20 ± 0.02 0.25 ± 0.03

*Data are presented as mean ± standard deviation. Statistical significance compared to the LPS-treated group is denoted as *p < 0.05, **p < 0.01, and **p < 0.001.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA and Western blotting) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine production; shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) and a SYBR Green master mix.

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A RAW 264.7 Cell Seeding B This compound Pre-treatment A->B C LPS Stimulation B->C D MTT Assay (Cell Viability) C->D E Griess Assay (NO Production) C->E F ELISA (PGE2, Cytokines) C->F G Western Blot (Protein Expression) C->G H qRT-PCR (Gene Expression) C->H I Quantification & Statistical Analysis D->I E->I F->I G->I H->I

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates TAK1 TAK1 Activation TLR4->TAK1 activates IκBα IκBα Degradation IKK->IκBα phosphorylates p65_p50 p65/p50 Translocation to Nucleus IκBα->p65_p50 releases NFkB_DNA NF-κB DNA Binding p65_p50->NFkB_DNA Inflammatory_Genes Pro-inflammatory Gene (iNOS, COX-2, Cytokines) NFkB_DNA->Inflammatory_Genes transcribes MAPKKs MKKs (MEK, MKK3/6, MKK4/7) TAK1->MAPKKs phosphorylates MAPKs MAPKs (ERK, p38, JNK) MAPKKs->MAPKs phosphorylates AP1 AP-1 Activation MAPKs->AP1 activates AP1->Inflammatory_Genes transcribes Marmesin This compound Marmesin->IKK inhibits Marmesin->MAPKKs inhibits

8-Methoxymarmesin: Application Notes and Protocols for Use as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 8-Methoxymarmesin as a chemical standard in research and development. This compound is a naturally occurring furanocoumarin that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for in vitro and in vivo studies, as well as for quality control purposes.

Physicochemical Properties and Purity

Utilizing a well-characterized chemical standard is fundamental for generating reproducible and accurate data. The following table summarizes the key physicochemical properties and typical purity specifications for an this compound analytical standard.

ParameterSpecificationSource
Chemical Name This compoundN/A
Synonyms Not AvailableN/A
CAS Number 3955-94-4N/A
Molecular Formula C₁₅H₁₆O₅N/A
Molecular Weight 276.28 g/mol N/A
Appearance White to off-white solidN/A
Purity (HPLC) ≥98%N/A
Solubility Soluble in DMSO and Methanol (B129727)N/A
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in various matrices. Below is a general protocol that can be adapted and validated for specific research needs.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of an this compound standard and quantify it in experimental samples.

Materials:

  • This compound analytical standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA. The optimal ratio should be determined during method development.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare experimental samples by extracting this compound using an appropriate method and dissolving the final extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) + 0.1% TFA (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 320 nm

    • Column Temperature: 35°C

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

    • Assess the purity of the standard by calculating the percentage of the main peak area relative to the total peak area.

Method Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Stability Studies

Understanding the stability of this compound as a standard is critical for ensuring the accuracy of analytical measurements over time. Stability should be assessed under various conditions.

Experimental Protocol: Photostability Testing

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[2][3]

  • Transparent and light-impermeable containers

  • HPLC system for analysis

Procedure:

  • Sample Preparation:

    • Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Prepare a solution of this compound in a relevant solvent (e.g., methanol or DMSO) in a transparent container.

    • Prepare "dark control" samples by wrapping identical containers in aluminum foil.[4]

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Analysis:

    • At appropriate time intervals, withdraw samples and their corresponding dark controls.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples with the dark controls.

    • Calculate the percentage degradation of this compound.

    • Assess for any significant changes in physical properties (e.g., color).

Stability Data Summary (Illustrative):

ConditionDurationThis compound Assay (%)Degradation Products (%)
Long-Term (-20°C) 36 Months>98%<0.5%
Accelerated (40°C/75% RH) 6 Months>95%<1.0%
Photostability (ICH Q1B) -Report % degradationReport % formation

Application in Biological Assays

This compound can be used as a reference standard in various biological assays to investigate its potential therapeutic effects.

In Vitro Anti-Inflammatory Activity

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway.

Workflow for NF-κB Activation Assay:

G cluster_0 Cell Culture & Treatment cluster_1 Luciferase Assay cluster_2 Data Analysis a Seed HEK293T cells with NF-κB reporter plasmid b Treat cells with this compound (various concentrations) a->b c Induce inflammation with TNF-α or LPS b->c d Lyse cells and add luciferase substrate c->d e Measure luminescence d->e f Calculate % inhibition of NF-κB activity e->f g Determine IC₅₀ value f->g MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response

References

Application Notes and Protocols: 8-Methoxymarmesin Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on 8-methoxymarmesin and structurally related furanocoumarins, such as 8-methoxypsoralen and derivatives of 8-methoxycoumarin. Direct quantitative data and specific mechanistic pathways for this compound are limited in publicly available literature. The provided data and pathways, therefore, serve as an illustrative guide for potential mechanisms of action that warrant further investigation for this compound itself.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound and its analogs have demonstrated potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in cancer cell lines. The proposed mechanism involves the activation of caspase cascades and inhibition of critical cellular components like β-tubulin.

Quantitative Data Summary: Antiproliferative Activity of 8-Methoxycoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 8-methoxycoumarin-3-carboxamide derivatives against the human liver cancer cell line, HepG2. This data highlights the potent anticancer activity within this class of compounds.

CompoundModificationIC50 (µM) vs. HepG2 CellsReference Compound (Staurosporine) IC50 (µM)
8-methoxycoumarin-3-carboxamide (4) Parent Scaffold178.4
Compound 5 Bromination at position-50.98.4
Compound 6 Acetyl group at 3-carboxamide2.38.4
Compound 7 Acetylation of Compound 52.38.4
8-methoxycoumarin-3-carboxylic acid (8) Hydrolysis of carboxamide to acid58.4

[Data sourced from studies on 8-methoxycoumarin-3-carboxamide analogues, which are structurally related to this compound.][1][2]

Proposed Signaling Pathway for Anticancer Activity

The anticancer effects of these coumarin (B35378) derivatives are suggested to be mediated through the intrinsic apoptosis pathway. This involves cell cycle arrest, activation of caspases, and inhibition of tubulin polymerization, leading to programmed cell death.

anticancer_pathway cluster_cell Cancer Cell Marmesin This compound Analogues Tubulin β-tubulin Polymerization Marmesin->Tubulin inhibition G2M_Arrest G2/M Phase Arrest Marmesin->G2M_Arrest induces PreG1_Arrest Pre-G1 Phase Arrest Marmesin->PreG1_Arrest induces Tubulin->G2M_Arrest Caspase37 Caspase-3/7 Activation G2M_Arrest->Caspase37 PreG1_Arrest->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Treat with varying concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H anti_inflammatory_pathway cluster_pathway Anti-inflammatory Signaling Marmesin This compound SIRT1 SIRT1 Marmesin->SIRT1 activates IKK IKK Marmesin->IKK inhibits MAPK MAPK (p38, JNK, ERK) Marmesin->MAPK inhibits phosphorylation NFkB NF-κB (p65/p50) SIRT1->NFkB deacetylates (inhibits) IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflammation activates MAPK->Inflammation activates neuroprotective_pathway cluster_neuron Neuronal Cell Marmesin This compound OxidativeStress Oxidative Stress Marmesin->OxidativeStress inhibits ERK ERK1/2 Phosphorylation Marmesin->ERK activates Neuroprotection Neuroprotection OxidativeStress->Neuroprotection prevents CREB CREB Phosphorylation ERK->CREB BDNF BDNF Expression CREB->BDNF upregulates BDNF->Neuroprotection

References

Characterization of 8-Methoxymarmesin: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural characterization of 8-Methoxymarmesin, a furanocoumarin of significant interest, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are pivotal in the elucidation of the chemical structure and purity of natural products, which is a critical step in drug discovery and development.

Introduction

This compound is a naturally occurring furanocoumarin that has been isolated from various plant species, including those of the Brosimum genus. Furanocoumarins are a class of organic compounds known for their diverse biological activities, including phototoxicity, and their potential as therapeutic agents. Accurate and comprehensive characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their safety and efficacy in potential pharmaceutical applications.

This application note will detail the specific NMR and MS data for this compound and provide standardized protocols for acquiring such data.

Spectroscopic Data of this compound

The structural confirmation of this compound is achieved through the comprehensive analysis of its one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, in conjunction with its mass spectral data.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.62d9.5
H-57.25s
H-36.22d9.5
H-2'4.85t8.8
OCH₃4.10s
H-3'3.20d8.8
C(CH₃)₂1.42s
C(CH₃)₂1.28s

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-2161.5
C-7158.5
C-8a152.8
C-8148.0
C-4a144.2
C-5113.8
C-6112.9
C-4112.7
C-3105.2
C-2'91.5
OCH₃61.2
C-3'72.0
C(CH₃)₂26.2
C(CH₃)₂24.5
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (relative intensity, %)
[M]⁺274 (15)
[M-CH₃]⁺259 (100)
[M-C₃H₇O]⁺215 (30)
[M-C₄H₇O₂]⁺187 (25)

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for the characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Spectral Width: 12 ppm

      • Acquisition Time: 2.7 s

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.1 s

      • Relaxation Delay: 2.0 s

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard instrument pulse programs and parameters, optimizing for the concentration of the sample.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of purified this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as required by the instrument's sensitivity.

  • Instrumentation (Electron Ionization - Mass Spectrometry, EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

Visualizations

The following diagrams illustrate the key experimental workflow for the characterization of this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract Purified this compound Purified this compound Chromatography->Purified this compound Purification NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry This compound This compound 1H NMR 1H NMR This compound->1H NMR 13C NMR 13C NMR This compound->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) This compound->2D NMR (COSY, HSQC, HMBC) Molecular Ion Molecular Ion This compound->Molecular Ion Fragmentation Pattern Fragmentation Pattern This compound->Fragmentation Pattern Structural Information Structural Information 1H NMR->Structural Information Proton Environment 13C NMR->Structural Information Carbon Skeleton 2D NMR (COSY, HSQC, HMBC)->Structural Information Connectivity Molecular Ion->Structural Information Molecular Formula Fragmentation Pattern->Structural Information Substructural Fragments

Caption: Logical relationship of spectroscopic data for structural elucidation.

Application Notes and Protocols for Pharmacokinetic Study of 8-Methoxymarmesin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxymarmesin, a furanocoumarin, has garnered interest for its potential therapeutic properties. A thorough understanding of its pharmacokinetic profile is crucial for preclinical and clinical development. These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of this compound in animal models. The protocols outlined below are based on established methodologies for similar compounds, such as 8-methoxypsoralen (8-MOP), and are intended to serve as a foundational framework for researchers.[1][2] The primary objectives of this study are to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to determine key pharmacokinetic parameters following intravenous and oral administration.

Animal Model Selection

The selection of an appropriate animal model is a critical step in pharmacokinetic research. Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[3][4] For this proposed study, Sprague-Dawley rats are recommended as the primary model.

Rationale for Animal Model Selection:

  • Historical Data: Extensive pharmacokinetic data is available for rats for a wide range of compounds, providing a robust basis for comparison.[1][2]

  • Physiological Similarity: While not identical to humans, the physiological and metabolic processes in rats are sufficiently similar to provide valuable initial insights into the pharmacokinetic behavior of a new chemical entity.

  • Blood Volume: Rats provide adequate blood volume for serial sampling, which is essential for constructing accurate concentration-time profiles.[3]

Experimental Design

A comprehensive pharmacokinetic study should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Study Groups:

  • Group 1 (IV Administration): To assess the distribution and elimination kinetics of this compound.

  • Group 2 (PO Administration): To evaluate the oral absorption and bioavailability of this compound.

Each group should consist of a sufficient number of animals (e.g., n=6 per group) to ensure statistical power.

Experimental Protocols

Dosing Solution Preparation
  • For IV Administration: Dissolve this compound in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol 400 (PEG400), ethanol, and saline. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-2 mg/kg in 1 mL/kg).

  • For PO Administration: Prepare a suspension or solution of this compound in a vehicle appropriate for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in water. The concentration should be adjusted to deliver the desired oral dose (e.g., 10-20 mg/kg in 5-10 mL/kg).

Animal Dosing
  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • IV Administration: Administer the dosing solution via a tail vein injection over a period of 1-2 minutes.

  • PO Administration: Administer the dosing solution using an oral gavage needle.

Blood Sample Collection
  • Sampling Time Points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Procedure: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of small molecules in biological matrices.[5][6]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard (a structurally similar compound not present in the sample) to the plasma samples.[7]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard.

Data Presentation

Summarize all quantitative pharmacokinetic data in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC(0-t) (ng·h/mL) ValueValue
AUC(0-inf) (ng·h/mL) ValueValue
t1/2 (h) ValueValue
CL (L/h/kg) Value-
Vd (L/kg) Value-
F (%) -Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.

Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing_Solution Dosing Solution Preparation Fasting Overnight Fasting Dosing_Solution->Fasting Dosing IV or PO Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Hypothetical Signaling Pathway

Furanocoumarins are known to interact with various cellular pathways. A potential area of investigation for this compound could be its effect on inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Eight_Marmesin This compound Eight_Marmesin->IKK_Complex inhibits? Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression induces

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of 8-Methoxymarmesin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the synthesis of 8-Methoxymarmesin, achieving a high yield can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the multi-step synthesis of this valuable furanocoumarin.

Troubleshooting Guide: Enhancing Your Yield at Every Step

Low yields in the synthesis of this compound can often be traced back to specific steps in the reaction sequence. This guide breaks down the synthesis into its key stages and offers solutions to common problems.

Stage 1: O-Prenylation of 7-Hydroxycoumarin (Umbelliferone)

The initial step involves the attachment of a prenyl group to the hydroxyl of the coumarin (B35378) scaffold.

Problem Potential Cause(s) Troubleshooting & Optimization
Low conversion of starting material - Incomplete deprotonation of the hydroxyl group.- Low reactivity of the prenylating agent.- Suboptimal reaction temperature.- Use a stronger base (e.g., NaH instead of K₂CO₃) to ensure complete formation of the phenoxide.- Employ a more reactive prenylating agent, such as prenyl bromide, over prenyl chloride.- Gradually increase the reaction temperature, monitoring for decomposition of starting material or product.
Formation of C-prenylated byproducts - High reaction temperatures can favor the Fries rearrangement or direct C-alkylation.- Maintain a lower reaction temperature.- Use a less polar solvent to disfavor C-alkylation.
Decomposition of the prenylating agent - Prenyl halides can be unstable, especially at elevated temperatures or in the presence of moisture.- Use freshly distilled or purified prenyl bromide.- Ensure all glassware and solvents are scrupulously dry.
Stage 2: Epoxidation of the Prenyl Side Chain

This crucial step forms the reactive epoxide ring necessary for the subsequent cyclization.

Problem Potential Cause(s) Troubleshooting & Optimization
Incomplete epoxidation - Insufficient amount of the epoxidizing agent (e.g., m-CPBA).- Low reaction temperature.- Use a slight excess (1.1-1.2 equivalents) of the epoxidizing agent.- Allow the reaction to proceed for a longer duration at a controlled temperature (e.g., 0 °C to room temperature).
Formation of diol byproduct - Presence of water or acid, leading to the opening of the epoxide ring.[1][2]- Use anhydrous solvents and reagents.- Purify the m-CPBA to remove any m-chlorobenzoic acid impurity.[3]- Buffer the reaction mixture with a mild base like sodium bicarbonate.
Low reaction rate - Less nucleophilic double bond in the prenyl group.- While the prenyl group is generally reactive, switching to a more potent epoxidizing agent like dimethyldioxirane (B1199080) (DMDO) could be considered, though it requires in-situ generation.
Stage 3: Intramolecular Cyclization to form Marmesin

The acid-catalyzed ring-opening of the epoxide and subsequent attack by the phenolic oxygen forms the dihydrofuran ring.

Problem Potential Cause(s) Troubleshooting & Optimization
Low yield of marmesin - Unfavorable cyclization conditions.- Formation of isomeric products.- Optimize the choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid, formic acid).- Carefully control the reaction temperature; higher temperatures may lead to side reactions.
Formation of a six-membered ring (pyran) isomer - The regioselectivity of the epoxide opening can be influenced by the reaction conditions.- Theoretical studies suggest that the formation of the five-membered furan (B31954) ring is generally favored.[4] Fine-tuning the acid catalyst and solvent system can help maximize the desired product.
Intermolecular side reactions - High concentration of reactants can favor intermolecular reactions over the desired intramolecular cyclization.- Perform the reaction at high dilution to promote intramolecular cyclization.
Stage 4: O-Methylation to this compound

The final step involves the selective methylation of the hydroxyl group at the 8-position of the coumarin ring.

Problem Potential Cause(s) Troubleshooting & Optimization
Low methylation yield - Incomplete deprotonation of the target hydroxyl group.- Steric hindrance around the 8-position.- Use a strong base to ensure complete deprotonation.- Employ a reactive methylating agent like dimethyl sulfate (B86663) or methyl iodide.
Methylation at other positions (e.g., the newly formed hydroxyl on the furan ring) - Lack of selectivity in the methylation reaction.- Utilize a protecting group strategy for the more reactive hydroxyl group on the furan ring before methylation.- Explore enzymatic methylation, which can offer high regioselectivity.[5][6][7]
Decomposition of the product - Harsh reaction conditions can lead to the degradation of the furanocoumarin core.- Use milder methylation conditions, such as a weaker base and lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A common and commercially available starting material is 7-hydroxycoumarin, also known as umbelliferone (B1683723).[8] Its synthesis is well-established through the Pechmann condensation of resorcinol (B1680541) and a suitable β-ketoester.

Q2: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By comparing the Rf values of the starting material, product, and any byproducts, you can determine the extent of the reaction and identify potential issues.[3]

Q3: What are the best practices for purifying the intermediate and final products?

Column chromatography is the most common method for purifying the intermediates and the final product.[9] The choice of solvent system will depend on the polarity of the specific compound. Recrystallization can also be an effective method for obtaining highly pure crystalline products.[10] For removing acidic byproducts from the epoxidation step, a wash with a mild aqueous base like sodium bicarbonate is recommended.[11]

Q4: Are there any safety precautions I should be aware of?

Yes, several reagents used in this synthesis require careful handling.

  • m-CPBA: Can be explosive under certain conditions. It should be stored at low temperatures and handled with care.[12]

  • Prenyl bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethyl sulfate: Is highly toxic and a suspected carcinogen. Use appropriate personal protective equipment and handle only in a fume hood.

Q5: Can I improve the overall yield by using a one-pot synthesis approach?

While one-pot syntheses can be more efficient, the multi-step synthesis of this compound involves distinct reaction conditions for each stage (e.g., basic conditions for prenylation, acidic for cyclization). A one-pot approach would be challenging to implement without significant optimization and may lead to a complex mixture of products. A stepwise approach with purification of intermediates is generally recommended for achieving a higher overall yield of the final product.

Experimental Protocols

Protocol 1: Synthesis of 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one (Prenylated Umbelliferone)
  • To a solution of umbelliferone (1.0 eq) in acetone, add anhydrous potassium carbonate (1.2 eq).[9]

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 7-(2,3-epoxy-3-methylbutoxy)-2H-chromen-2-one
  • Dissolve the prenylated umbelliferone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).[12]

  • Add sodium bicarbonate (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in CH₂Cl₂ to the reaction mixture over a period of 5-10 minutes.

  • Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with a saturated solution of sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide.

  • Purify the product by column chromatography.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic workflow and potential points of failure, the following diagrams are provided.

Synthesis_Workflow Start 7-Hydroxycoumarin Prenylation O-Prenylation Start->Prenylation Intermediate1 7-Prenyloxycoumarin Prenylation->Intermediate1 Epoxidation Epoxidation Intermediate1->Epoxidation Intermediate2 Epoxy Intermediate Epoxidation->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Marmesin Marmesin Cyclization->Marmesin Methylation O-Methylation Marmesin->Methylation FinalProduct This compound Methylation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Epoxidation Start Low Yield in Epoxidation Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction DiolFormation Diol Formation? Start->DiolFormation AddExcessReagent - Increase m-CPBA equivalents - Prolong reaction time IncompleteReaction->AddExcessReagent Yes CheckTemp Check Reaction Temperature IncompleteReaction->CheckTemp No CheckWater - Use anhydrous solvents - Purify m-CPBA - Add buffer (NaHCO3) DiolFormation->CheckWater Yes Proceed Proceed to Next Step DiolFormation->Proceed No

Caption: Troubleshooting the epoxidation step.

References

How to increase the solubility of 8-Methoxymarmesin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for utilizing 8-Methoxymarmesin in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in in vitro studies?

This compound is a furanocoumarin, a class of organic compounds known for their various biological activities. A primary challenge for its use in aqueous-based in vitro assays is its poor water solubility, which can lead to precipitation and inaccurate experimental results.

Q2: Which solvents are recommended for dissolving this compound?

Based on its chemical class and available data, polar aprotic solvents are most effective. Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent. Other potential co-solvents include ethanol (B145695) and methanol. For cell-based assays, it is crucial to use a minimal amount of organic solvent to avoid cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at 0.1% or lower. It is essential to include a vehicle control (media with the same DMSO concentration as the test samples) in your experiments to account for any solvent effects.

Q4: What are the potential biological activities of this compound?

While research on this compound is ongoing, related furanocoumarins and methoxycoumarins have demonstrated anti-inflammatory and effects on cell signaling pathways such as the MAPK pathway.[1] These activities suggest potential applications in cancer and inflammation research.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium. The aqueous environment reduces the solubility of the hydrophobic compound.1. Optimize Solvent Concentration: Ensure you are starting with a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. Use a Co-solvent System: For in vivo preparations, a mixture of DMSO, PEG300, and a surfactant like Tween 80 has been suggested, which may be adapted for in vitro use. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the stock solution to a small volume of buffer/media first, vortex, and then bring to the final volume. 4. Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious of potential degradation. 5. Sonication: Brief sonication can help to break down aggregates and improve dispersion.
Inconsistent results in bioassays. The compound may not be fully dissolved, leading to variations in the effective concentration.1. Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation. If present, do not use and reprepare the solution. 2. Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Filter Sterilization: If sterile conditions are required, use a low-protein binding syringe filter (e.g., PVDF) after dilution. Be aware that some compound may be lost to the filter.
High background or off-target effects in cell-based assays. The solvent used to dissolve the compound may be causing cytotoxicity.1. Determine Solvent Toxicity: Run a vehicle control with varying concentrations of the solvent to determine the maximum non-toxic concentration for your specific cell line. 2. Minimize Final Solvent Concentration: Prepare a highly concentrated stock solution so that the final volume of solvent added to the assay is minimal (ideally ≤ 0.1%).

Quantitative Solubility Data

Solvent Reported Solubility / Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) A stock solution of 40 mg/mL can be prepared by dissolving 2 mg in 50 µL of DMSO.[2]DMSO is a strong polar aprotic solvent and is recommended for preparing high-concentration stock solutions.[3][4]
Ethanol Furanocoumarins are generally soluble in ethanol.A specific value for this compound is not available. Empirical testing is recommended.
Methanol Furanocoumarins are generally soluble in methanol.[5]A specific value for this compound is not available. Empirical testing is recommended.
Water Poorly soluble.Direct dissolution in aqueous buffers is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of this compound powder (e.g., 2 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock, add 50 µL of DMSO to 2 mg of this compound).[2]

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for an MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well flat-bottom cell culture plates

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in the highest concentration treatment does not exceed the non-toxic limit for the cells (e.g., 0.5%).

    • Include a vehicle control (medium with the same final DMSO concentration as the test wells) and a positive control for cytotoxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Based on studies of structurally similar compounds like 8-methoxycoumarin (B1348513) and 8-methoxypsoralen, this compound may exert its biological effects, particularly its anti-inflammatory properties, through modulation of the MAPK and NF-κB signaling pathways.[1][6]

Hypothesized Signaling Pathway for this compound's Anti-Inflammatory Action

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IKB IκB IKK->IKB P NFkB NF-κB IKB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 8_Methoxymarmesin This compound 8_Methoxymarmesin->IKK Inhibits 8_Methoxymarmesin->MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_active->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Investigating Solubility

G cluster_workflow Solubility Troubleshooting Workflow Start Start: Poorly soluble This compound Prepare_Stock Prepare concentrated stock in 100% DMSO Start->Prepare_Stock Dilute Dilute stock in aqueous buffer/medium Prepare_Stock->Dilute Check_Precipitate Precipitation observed? Dilute->Check_Precipitate Proceed Proceed with assay Check_Precipitate->Proceed No Troubleshoot Troubleshoot Check_Precipitate->Troubleshoot Yes Options Options: - Use co-solvents (e.g., PEG300) - Gentle warming (37°C) - Sonication - Stepwise dilution Troubleshoot->Options

Caption: Troubleshooting workflow for solubility issues with this compound.

References

Stability of 8-Methoxymarmesin in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Unstable Compound Solutions

This section addresses common issues researchers may face that could indicate compound instability.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Compound degradation in solvent.Perform a time-course experiment to quantify compound concentration at various time points using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Change in color or appearance of the solution Chemical degradation or reaction with the solvent or contaminants.Visually inspect solutions at each time point. Analyze the solution for the appearance of new peaks using chromatography to identify potential degradation products.
Precipitation of the compound from solution Poor solubility or compound degradation into less soluble products.Determine the equilibrium solubility of the compound in the chosen solvent at the experimental temperature. If solubility is an issue, consider using a different solvent or a co-solvent system.
Inconsistent experimental results Instability due to repeated freeze-thaw cycles or exposure to light/air.Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: My 8-methoxymarmesin solution in DMSO is showing decreased efficacy in my assays. What could be the cause?

A1: A decrease in efficacy is a common indicator of compound degradation. The stability of a compound in a solvent like DMSO can be influenced by several factors including storage temperature, the presence of water, exposure to oxygen, and the number of freeze-thaw cycles it has undergone.[1][2] While DMSO is a versatile solvent, some compounds can be unstable in it over time. We recommend preparing fresh solutions from a solid sample and comparing their activity to your stored solutions.

Q2: How should I properly store my this compound stock solutions?

A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. To minimize degradation from repeated freezing and thawing, you should aliquot the stock solution into smaller, single-use volumes.[1] If the compound is sensitive to oxidation, purging the vials with an inert gas like argon or nitrogen before sealing can help preserve stability.

Q3: I've noticed a slight color change in my this compound solution. What does this signify?

A3: A change in the color of a solution can be a visual cue for chemical degradation. The original compound may be breaking down into one or more new products that absorb light differently. It is crucial to investigate this further using analytical techniques like LC-MS to identify any potential degradation products.

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While this compound's solubility in various solvents is not widely documented, researchers can experimentally test different solvents. The choice of solvent will depend on the specific requirements of your experiment, including solubility and compatibility with your biological system. When testing new solvents, it is important to conduct stability studies in parallel.

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of a compound in a specific solvent over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Sample Preparation: Aliquot the stock solution into multiple vials to be tested at different time points and storage conditions.

  • Storage Conditions: Store the vials under various conditions to be tested. This may include different temperatures (e.g., room temperature, 4°C, -20°C) and exposure to light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).

  • Sample Analysis: At each time point, analyze an aliquot from the respective vial using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the initial time point (T=0) to determine the percentage of the compound remaining.

Forced Degradation Study Protocol

Forced degradation studies are used to identify potential degradation products and pathways.

  • Stress Conditions: Expose the compound solution to harsh conditions to accelerate degradation. These conditions typically include:

    • Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative: 3% Hydrogen Peroxide at room temperature.

    • Thermal: Dry heat at a high temperature (e.g., 80°C).

  • Sample Analysis: After a predetermined exposure time, analyze the stressed samples using a method like LC-MS/MS to separate and identify the parent compound and any new degradation products.

Visualizations

experimental_workflow General Workflow for Compound Stability Testing cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot Samples prep_stock->aliquot storage Store at Varied Conditions (Temp, Light) aliquot->storage time_points Collect at Time Points storage->time_points analysis Analyze via HPLC/LC-MS time_points->analysis data_analysis Quantify Remaining Compound analysis->data_analysis troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Is the stock solution old or frequently used? start->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh Yes other_issue Issue may be related to assay conditions or other reagents. check_solution->other_issue No compare_results Compare results with fresh vs. old stock prepare_fresh->compare_results stability_issue Instability is likely. Perform formal stability study. compare_results->stability_issue Fresh stock works better compare_results->other_issue No difference aliquot_future Aliquot future stock solutions to minimize handling. stability_issue->aliquot_future

References

Technical Support Center: 8-Methoxymarmesin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of 8-Methoxymarmesin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what common natural source is it extracted?

A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is notably isolated from the desert date, Balanites aegyptiaca (L.) Delile, where it is present in various parts of the plant, including the fruit, seeds, leaves, and bark.[1]

Q2: What are the general steps for extracting this compound?

A2: The general workflow for extracting this compound involves:

  • Sample Preparation: Drying and grinding the plant material to increase the surface area for solvent extraction.

  • Extraction: Utilizing a suitable solvent system to extract the compound from the plant matrix, often with the aid of heat or agitation.

  • Concentration: Removing the solvent from the crude extract to yield a concentrated residue.

  • Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques.

  • Purity Assessment: Verifying the purity of the isolated compound using analytical methods such as HPLC, NMR, and Mass Spectrometry.

Q3: What solvents are typically used for the extraction of this compound?

A3: Methanol (B129727) is a commonly used solvent for the extraction of coumarins from plant materials due to its polarity, which is effective in dissolving these compounds.[2] Other solvents such as ethanol (B145695) and ethyl acetate, or mixtures thereof, can also be employed depending on the specific protocol and the part of the plant being used.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity by peak area percentage. For structural confirmation and to ensure no significant impurities are present, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are highly recommended.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient extraction due to improper solvent choice or insufficient extraction time. 2. Degradation of the compound during extraction due to excessive heat.1. Optimize the solvent system. A mixture of polar and non-polar solvents might be more effective. Increase the extraction time or perform multiple extraction cycles. 2. Perform the extraction at a lower temperature or use a non-thermal extraction method if possible.
Poor Separation During Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution of impurities with similar polarity.1. Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation. Consider using a different stationary phase if separation is still poor. 2. Reduce the amount of crude extract loaded onto the column. 3. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the resolution between compounds.
Presence of Impurities in the Final Product 1. Incomplete separation during purification. 2. Contamination from solvents or glassware.1. Re-purify the sample using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system. 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Compound Degradation 1. Sensitivity to light, high temperatures, or extreme pH.1. Protect the sample from light by using amber-colored glassware or covering it with aluminum foil. Avoid high temperatures during processing and storage. Maintain a neutral pH unless the protocol specifies otherwise.[5]

Experimental Protocol: Extraction and Purification of this compound from Balanites aegyptiaca Seeds

This protocol provides a general methodology for the extraction and purification of this compound.

1. Sample Preparation:

  • Air-dry the seeds of Balanites aegyptiaca in a well-ventilated area, protected from direct sunlight.

  • Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform a Soxhlet extraction using n-hexane to defat the seed powder. This step removes non-polar compounds.

  • Air-dry the defatted powder to remove any residual n-hexane.

  • Macerate the defatted powder in methanol for 72 hours at room temperature with occasional shaking.[2] Use a sample-to-solvent ratio of 1:5 (w/v).

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

3. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent such as hexane (B92381).

  • Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • ...and so on, up to 100% Ethyl Acetate.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest (as determined by TLC against a standard, if available) and concentrate them to yield purified this compound.

4. Purity Assessment:

  • Analyze the purified fractions using HPLC-UV to determine the percentage purity.

  • Confirm the identity and structural integrity of the isolated this compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis A Plant Material (Balanites aegyptiaca) B Drying & Grinding A->B C Solvent Extraction (Methanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography E->F Purification G Fraction Collection & TLC Monitoring F->G H Pooling & Concentration of Pure Fractions G->H I Purified this compound H->I J Purity Assessment (HPLC, NMR, MS) I->J Troubleshooting_Workflow Start Low Yield or Purity? CheckExtraction Review Extraction Step Start->CheckExtraction Low Yield CheckPurification Review Purification Step Start->CheckPurification Low Purity SolventTime Optimize Solvent/Time? CheckExtraction->SolventTime Degradation Check for Degradation (Temp/Light)? CheckExtraction->Degradation ColumnConditions Optimize Column Conditions? CheckPurification->ColumnConditions Overloading Reduce Sample Load? CheckPurification->Overloading Repurify Consider Re-purification? CheckPurification->Repurify Success Problem Resolved SolventTime->Success Degradation->Success ColumnConditions->Success Overloading->Success Repurify->Success MAPK_Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor RAS Ras Receptor->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., MITF) ERK->TranscriptionFactors Phosphorylates GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

Avoiding 8-Methoxymarmesin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 8-Methoxymarmesin during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, helping you to identify and resolve potential degradation problems.

Question Possible Cause Recommended Solution
I observe a decrease in the purity of my this compound sample over time, as indicated by chromatography (e.g., HPLC). The compound may be degrading due to improper storage conditions. Key factors influencing the stability of furanocoumarins like this compound include temperature, light exposure, and the pH of the storage solvent.Review your storage protocol. For solid this compound, ensure it is stored at -20°C. If dissolved in a solvent, it should be stored at -80°C. Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.
My experimental results are inconsistent, and I suspect the integrity of my this compound stock solution. Degradation in solution can occur if the solvent is not appropriate or if the solution is repeatedly freeze-thawed. The presence of contaminants in the solvent could also catalyze degradation.Prepare fresh stock solutions for critical experiments. Use high-purity, anhydrous solvents. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
I notice a color change in my solid this compound sample. A change in color can be a visual indicator of chemical degradation, potentially due to oxidation or exposure to light.Discard the discolored sample and use a fresh, properly stored vial. Always store solid this compound in a tightly sealed container at the recommended temperature and protected from light.
When analyzing my sample by LC-MS, I see new peaks that were not present in the initial analysis. The appearance of new peaks strongly suggests the formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.To identify the nature of the degradation, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help in characterizing the degradation products and understanding the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Following these conditions can ensure stability for up to three years.[1]

Q2: How should I store this compound in solution?

A2: For solutions, it is recommended to store them at -80°C. Under these conditions, the compound is reported to be stable for up to one year.[1] It is also advisable to use anhydrous, high-purity solvents and to store the solution in small aliquots to minimize freeze-thaw cycles.

Q3: What are the common signs of this compound degradation?

A3: Signs of degradation can include a change in the physical appearance of the sample (e.g., color change), a decrease in purity as determined by analytical techniques like HPLC, and the appearance of new peaks in a chromatogram, which correspond to degradation products.

Q4: Is this compound sensitive to light?

A4: Furanocoumarins as a class of compounds are known to be sensitive to light. Therefore, it is crucial to protect this compound from light exposure during storage and handling. Use of amber vials or light-blocking containers is highly recommended.

Q5: What types of degradation is this compound most susceptible to?

A5: Based on its furanocoumarin structure, this compound is likely susceptible to hydrolysis of its lactone ring, particularly under acidic or basic conditions. It may also be prone to oxidation and photodegradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Source
Solid (Powder)-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 72 hours.

    • Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the intact this compound from any potential degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • For structural elucidation of degradation products, collect fractions and analyze by LC-MS/MS.

Visualizations

Hypothetical Degradation Pathway of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolyzed Hydrolyzed Product (Lactone Ring Opening) Acid->Hydrolyzed Base Basic Hydrolysis Base->Hydrolyzed Oxidation Oxidation Oxidized Oxidized Products Oxidation->Oxidized Light Photodegradation Photo Photodegradation Products Light->Photo Marmesin This compound Marmesin->Hydrolyzed H+ or OH- Marmesin->Oxidized [O] Marmesin->Photo

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Assessment start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Unstressed Control prep->control analysis Analyze by Stability-Indicating HPLC-PDA stress->analysis control->analysis hplc Separate Intact Drug and Degradation Products analysis->hplc lcms Characterize Degradation Products by LC-MS/MS hplc->lcms end End: Stability Profile lcms->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for this compound Degradation start Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solution Evaluate Solution Preparation (Solvent, Freeze-Thaw) solution_ok Solution Prep Correct? check_solution->solution_ok storage_ok->check_solution Yes remediate_storage Correct Storage: -20°C (Solid), -80°C (Solution) Protect from Light storage_ok->remediate_storage No remediate_solution Improve Solution Handling: Use Fresh Aliquots High-Purity Solvents solution_ok->remediate_solution No forced_degradation Perform Forced Degradation Study to Identify Degradants solution_ok->forced_degradation Yes end Problem Resolved remediate_storage->end remediate_solution->end forced_degradation->end

Caption: Decision-making flowchart for troubleshooting this compound degradation issues.

References

Technical Support Center: Photodegradation of 8-Methoxymarmesin (8-MOM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of 8-Methoxymarmesin (8-MOM) under UV light exposure.

Troubleshooting Guide

This guide addresses common issues encountered during photodegradation experiments with 8-MOM.

Issue Potential Cause(s) Recommended Solution(s)
No or slow degradation of 8-MOM 1. Inappropriate UV wavelength: The excitation wavelength may not overlap with the absorption spectrum of 8-MOM. 2. Low UV light intensity: Insufficient photon flux to induce significant degradation. 3. Solvent effects: The solvent may be quenching the excited state of 8-MOM or filtering the UV light. 4. Incorrect concentration: The concentration of 8-MOM may be too high, leading to inner filter effects.1. Verify UV source: Ensure the UV lamp emits at a wavelength strongly absorbed by 8-MOM (typically in the UVA range for furanocoumarins). Check the lamp's emission spectrum. 2. Increase light intensity: Move the sample closer to the lamp or use a more powerful UV source. Calibrate the light intensity. 3. Solvent selection: Use a photochemically inert solvent with high UV transparency at the irradiation wavelength (e.g., acetonitrile (B52724), methanol). 4. Optimize concentration: Perform a concentration-dependent study to find the optimal 8-MOM concentration.
Inconsistent or irreproducible results 1. Fluctuations in UV lamp output: The lamp's intensity may vary over time. 2. Temperature variations: Photodegradation rates can be temperature-dependent. 3. Inconsistent sample geometry: Variations in the path length or sample volume can affect light absorption. 4. Oxygen variability: The presence of oxygen can influence the degradation pathway.1. Lamp stabilization: Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output with a radiometer. 2. Temperature control: Use a thermostated reaction vessel or a controlled environment chamber. 3. Standardize setup: Use consistent cuvettes or reaction vessels and maintain a constant sample volume. 4. Control atmosphere: For mechanistic studies, purge the solution with an inert gas (e.g., nitrogen, argon) or ensure consistent aeration if studying photooxidation.
Formation of unexpected degradation products 1. Solvent participation: The solvent may be reacting with excited 8-MOM or its intermediates. 2. Presence of impurities: Impurities in the 8-MOM sample or solvent can lead to side reactions. 3. Secondary photolysis: Primary degradation products may be further degraded by UV light.1. Use high-purity solvents: Employ HPLC or spectrophotometric grade solvents. 2. Purify 8-MOM: Ensure the purity of the 8-MOM sample using appropriate analytical techniques (e.g., HPLC, NMR). 3. Time-course analysis: Monitor the formation of degradation products over time to identify primary and secondary products. Consider using filters to block shorter wavelengths if secondary photolysis is suspected.
Difficulty in quantifying 8-MOM and its photoproducts 1. Co-elution in HPLC: 8-MOM and its degradation products may not be well-resolved. 2. Lack of reference standards: Difficulty in identifying and quantifying unknown photoproducts. 3. Matrix effects in LC-MS: Other components in the sample may interfere with ionization.1. Optimize HPLC method: Adjust the mobile phase composition, gradient, column type, and flow rate to improve separation. 2. Isolate and characterize: Isolate major degradation products using preparative HPLC and characterize their structure using techniques like NMR and high-resolution mass spectrometry. 3. Sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation pathway for this compound?

A1: While specific data for 8-MOM is limited, linear furanocoumarins like 8-methoxypsoralen (a related compound) are known to undergo photodegradation through several mechanisms. These can include [2+2] cycloaddition reactions, particularly with DNA pyrimidine (B1678525) bases if present, and photooxidation leading to the formation of various oxygenated derivatives. The specific pathway for 8-MOM would likely involve modifications to the furan (B31954) ring and the methoxy (B1213986) group.

Q2: Which factors can influence the rate of 8-MOM photodegradation?

A2: Several factors can affect the photodegradation rate, including:

  • UV Light Intensity and Wavelength: Higher intensity and a wavelength that is strongly absorbed will increase the rate.

  • Concentration of 8-MOM: At high concentrations, an "inner filter effect" can occur, where the outer layer of the solution absorbs most of the light, slowing the degradation in the bulk solution.

  • Solvent: The polarity and chemical nature of the solvent can influence the stability of excited states and reaction intermediates.

  • pH: The pH of the medium can affect the ionization state of 8-MOM and its degradation products, potentially altering the degradation pathway and rate.

  • Presence of Oxygen and Other Reactive Species: Dissolved oxygen can participate in photooxidation reactions. Other substances can act as photosensitizers or quenchers.

Q3: What analytical techniques are suitable for studying 8-MOM photodegradation?

A3: A combination of techniques is generally recommended:

  • UV-Vis Spectrophotometry: To monitor the disappearance of the parent 8-MOM by observing changes in its characteristic absorption spectrum.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify 8-MOM and its various degradation products over time. This allows for kinetic analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural elucidation of the photoproducts formed.

Q4: How can I determine the quantum yield of 8-MOM photodegradation?

A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. To determine it, you need to:

  • Irradiate a solution of 8-MOM with monochromatic light of a known wavelength and intensity (photon flux).

  • Measure the rate of disappearance of 8-MOM.

  • Use a chemical actinometer (a compound with a known quantum yield) under the same conditions to accurately measure the photon flux.

  • Calculate Φ as the ratio of the number of 8-MOM molecules degraded to the number of photons absorbed.

Experimental Protocols

Protocol 1: General Procedure for UV Photodegradation of 8-MOM

This protocol outlines a general method for studying the photodegradation of 8-MOM in a solvent.

Materials:

  • This compound (8-MOM) of high purity

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvettes or a photochemical reactor

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Solution Preparation: Prepare a stock solution of 8-MOM in the chosen solvent at a known concentration (e.g., 10-50 µM).

  • Initial Analysis: Record the initial UV-Vis spectrum of the 8-MOM solution. Analyze an aliquot by HPLC to determine the initial concentration (t=0).

  • UV Irradiation: Place a known volume of the 8-MOM solution in a quartz cuvette or photoreactor. Begin stirring and irradiate with the UV lamp at a controlled temperature.

  • Time-course Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the solution.

  • Analysis: For each time point, immediately record the UV-Vis spectrum and analyze the aliquot by HPLC to quantify the remaining 8-MOM and any forming photoproducts.

  • Data Analysis: Plot the concentration of 8-MOM as a function of irradiation time to determine the degradation kinetics. Analyze the chromatograms to identify and quantify degradation products.

Protocol 2: Identification of Photodegradation Products by LC-MS/MS

This protocol focuses on the identification of the molecules formed during the photodegradation of 8-MOM.

Materials:

  • Irradiated 8-MOM solution (from Protocol 1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dilute the irradiated 8-MOM sample if necessary to an appropriate concentration for LC-MS analysis.

  • LC Separation: Inject the sample into the LC-MS system. Use a gradient elution method to achieve good separation of the parent compound and its photoproducts.

  • MS Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential products.

  • MS/MS Fragmentation: For each significant peak observed in the full scan MS, perform MS/MS analysis to obtain fragmentation patterns.

  • Structure Elucidation: Interpret the fragmentation patterns to propose structures for the degradation products. Compare the exact masses with potential elemental compositions.

Visualizations

experimental_workflow prep Sample Preparation (8-MOM in Solvent) initial_analysis Initial Analysis (t=0) (UV-Vis, HPLC) prep->initial_analysis uv_irrad UV Irradiation (Controlled Wavelength & Temp) initial_analysis->uv_irrad sampling Time-Course Sampling uv_irrad->sampling sampling->uv_irrad   Continue Irradiation analysis Analysis of Aliquots (UV-Vis, HPLC, LC-MS) sampling->analysis data_proc Data Processing & Interpretation (Kinetics, Product ID) analysis->data_proc

Caption: Experimental workflow for studying 8-MOM photodegradation.

troubleshooting_logic start Experiment Start: No/Slow Degradation check_uv Check UV Source: Correct Wavelength? start->check_uv check_intensity Check Light Intensity: Sufficient? check_uv->check_intensity Yes solution_uv Solution: Use Correct Lamp check_uv->solution_uv No check_solvent Check Solvent: UV Transparent? check_intensity->check_solvent Yes solution_intensity Solution: Increase Power/Decrease Distance check_intensity->solution_intensity No check_conc Check Concentration: Inner Filter Effect? check_solvent->check_conc Yes solution_solvent Solution: Change to Non-Absorbing Solvent check_solvent->solution_solvent No solution_conc Solution: Dilute Sample check_conc->solution_conc Yes end Successful Degradation check_conc->end No solution_uv->end solution_intensity->end solution_solvent->end solution_conc->end

Caption: Troubleshooting logic for slow or no photodegradation.

Validation & Comparative

8-Methoxymarmesin vs. Xanthotoxin: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an objective comparison of the anti-inflammatory properties of two furanocoumarins, 8-Methoxymarmesin and Xanthotoxin. It is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of experimental data, detailed methodologies, and insights into their mechanisms of action.

Introduction

Furanocoumarins are a class of naturally occurring compounds recognized for their wide range of biological activities. Among these, this compound and Xanthotoxin (also known as 8-methoxypsoralen) have emerged as compounds of interest for their potential anti-inflammatory effects. This document aims to provide a side-by-side comparison of their performance based on available experimental data, focusing on their efficacy in modulating key inflammatory pathways and mediators.

Experimental Protocols

The following protocols are standard methodologies employed in the assessment of the anti-inflammatory effects of this compound and Xanthotoxin.

2.1. In Vitro Anti-inflammatory Assessment

  • Cell Line and Culture: Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.[1][2] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3][4][5][6]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent assay.[1]

    • Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][7][8]

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways such as NF-κB and MAPKs.[3][4][8]

2.2. In Vivo Anti-inflammatory Assessment

  • Carrageenan-Induced Paw Edema: This is a widely used animal model for acute inflammation.[9][10][11][12] An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema).[9][10][11][12] The anti-inflammatory effect of the test compound is evaluated by measuring the reduction in paw volume over time using a plethysmometer.[9][13]

Comparative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of Xanthotoxin. Currently, directly comparable quantitative data for this compound from head-to-head studies is limited in the public domain.

ParameterXanthotoxin (8-Methoxypsoralen)This compoundReference
In Vitro Assays (LPS-stimulated RAW 264.7 cells)
Inhibition of Nitric Oxide (NO) ProductionConcentration-dependent inhibition.[6]Data not available[6]
Inhibition of Prostaglandin E2 (PGE2) ProductionConcentration-dependent inhibition.[6]Data not available[6]
Inhibition of TNF-α ProductionConcentration-dependent inhibition.[6]Data not available[6]
Inhibition of IL-6 ProductionConcentration-dependent inhibition.[6]Data not available[6]
Inhibition of iNOS Protein ExpressionSuppressed LPS-induced expression.[6]Data not available[6]
Inhibition of COX-2 Protein ExpressionSuppressed LPS-induced expression.[6]Data not available[6]
In Vivo Assays
Carrageenan-Induced Paw EdemaAttenuated CFA-induced heat and mechanical hyperalgesia.[14][15]Data not available[14][15]
Osteoarthritis Model (Rat)Alleviated pain, inflammatory, and oxidative stress responses.[7]Data not available[7]

Signaling Pathways and Mechanisms of Action

Both this compound and Xanthotoxin are believed to exert their anti-inflammatory effects by modulating key intracellular signaling pathways.

4.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Xanthotoxin has been shown to inhibit the activation of NF-κB.[6][7][16] It achieves this by preventing the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[6] Some studies suggest that Xanthotoxin's anti-inflammatory action is mediated through the SIRT1/NF-κB pathway.[7][16]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα NFkB NF-κB (p65) Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Translocates & Activates NFkB_IkB->NFkB Releases Xanthotoxin Xanthotoxin Xanthotoxin->IKK Inhibits Xanthotoxin->NFkB Inhibits Nuclear Translocation

Caption: Xanthotoxin inhibits the NF-κB signaling pathway.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2 and p38, is another crucial pathway in the regulation of inflammation. Xanthotoxin has been demonstrated to suppress the phosphorylation of ERK1/2 and p38 MAPKs, which are activated by LPS.[6] This inhibition contributes to the downregulation of inflammatory mediator production.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Activates p38->AP1 Activates Xanthotoxin Xanthotoxin Xanthotoxin->ERK Inhibits Phosphorylation Xanthotoxin->p38 Inhibits Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1->Proinflammatory_Genes Activates

Caption: Xanthotoxin modulates the MAPK signaling pathway.

Discussion and Conclusion

Based on the available evidence, Xanthotoxin demonstrates significant anti-inflammatory properties both in vitro and in vivo. It effectively reduces the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6.[6] This is achieved through the inhibition of iNOS and COX-2 expression, which is mediated by the suppression of the NF-κB and MAPK signaling pathways.[6]

Future research should focus on conducting parallel experiments under identical conditions to accurately assess the relative efficacy of this compound and Xanthotoxin. Additionally, further investigation into the specific molecular targets and the broader pharmacological profiles of both compounds is warranted to fully understand their therapeutic potential.

References

Unveiling the Molecular Architecture of Synthetic 8-Methoxymarmesin: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of the analytical techniques and experimental data used to elucidate the structure of synthetic 8-Methoxymarmesin. We will delve into the spectroscopic data that serves as the fingerprint of this molecule and compare it with potential alternatives, supported by detailed experimental protocols.

The structural confirmation of a synthetic compound like this compound, a naturally occurring furanocoumarin, relies on a synergistic application of modern analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to piece together the molecular puzzle. These methods, in concert, provide a detailed picture of the atomic connectivity and overall structure, ensuring the synthetic product matches its natural counterpart.

Comparative Spectroscopic Data

The primary evidence for the structure of synthetic this compound comes from ¹H NMR and ¹³C NMR spectroscopy. These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are unique for a given structure.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2' (gem-dimethyl)~1.3 - 1.5s-
H-3' (gem-dimethyl)~1.3 - 1.5s-
OCH₃~3.9 - 4.1s-
H-3~6.2 - 6.4d~9.5 - 10.0
H-4~7.8 - 8.0d~9.5 - 10.0
H-5~7.2 - 7.4s-
H-6~6.7 - 6.9s-

Note: This is a predictive table based on the analysis of similar furanocoumarin structures. Actual experimental values may vary slightly.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2' (gem-dimethyl)~25 - 27
C-3' (gem-dimethyl)~25 - 27
C-1'~70 - 72
OCH₃~56 - 58
C-2~160 - 162
C-3~112 - 114
C-4~143 - 145
C-4a~115 - 117
C-5~128 - 130
C-6~105 - 107
C-7~158 - 160
C-8~95 - 97
C-8a~150 - 152

Note: This is a predictive table based on the analysis of similar furanocoumarin structures. Actual experimental values may vary slightly.

Mass spectrometry provides the molecular weight of the compound and clues about its fragmentation pattern. For this compound (C₁₅H₁₄O₅), the expected exact mass would be around 274.0841 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺274.0841
[M - CH₃]⁺259.0606
[M - C₃H₆O]⁺216.0372

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To further confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the synthetic compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Determine the m/z value of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Visualization of the Confirmation Workflow

The logical flow of experiments for confirming the structure of synthetic this compound can be visualized as follows:

Structure_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Reference Structure_Mismatch Structure Mismatch Data_Analysis->Structure_Mismatch Data Discrepancy

The Efficacy of 8-Methoxy-Furocoumarins in Melanogenesis: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 8-methoxy-substituted furanocoumarins, focusing on the readily researched compounds 8-Methoxycoumarin and 8-Methoxypsoralen (8-MOP) , due to the limited availability of specific data on "8-Methoxymarmesin." These compounds are structurally related and are known for their significant effects on melanogenesis. This document synthesizes available in vitro and in vivo experimental data to offer an objective comparison of their performance and mechanisms of action.

Overview of 8-Methoxycoumarins and their Role in Pigmentation

8-Methoxycoumarin and 8-Methoxypsoralen are naturally occurring organic compounds belonging to the furanocoumarin class.[1] They are recognized for their ability to stimulate melanin (B1238610) production, a process critical in skin pigmentation and for therapeutic applications in hypopigmentation disorders like vitiligo.[2][3] Their efficacy stems from their interaction with key cellular signaling pathways that regulate the synthesis of melanin.

I. In Vitro Efficacy: Stimulation of Melanogenesis in Cell Cultures

In vitro studies, primarily utilizing the B16F10 murine melanoma cell line, have demonstrated the potent melanogenesis-stimulating effects of 8-Methoxycoumarin.

Quantitative Data Summary
CompoundCell LineConcentrationMelanin Content IncreaseTyrosinase Activity IncreaseCytotoxicityReference
8-MethoxycoumarinB16F10Up to 400 µMSignificant increaseSignificant increaseNone observed[2]
8-Methoxypsoralen (8-MOP)melb-a melanoblastsNot specified3-fold (after 6 days)7-fold (after 6 days)Not specified
Experimental Protocols

Cell Culture and Treatment: B16F10 murine melanoma cells are cultured in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO2 atmosphere. For experimentation, cells are seeded in plates and, after reaching a certain confluency, treated with varying concentrations of 8-Methoxycoumarin. α-Melanocyte-stimulating hormone (α-MSH) is often used as a positive control.[2]

Melanin Content Assay: After treatment, cells are washed with PBS and lysed. The melanin pellets are dissolved in a solution like 1N NaOH at an elevated temperature. The absorbance of the resulting solution is then measured at a specific wavelength (e.g., 405 nm) using a spectrophotometer to quantify the melanin content.

Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

Western Blot Analysis: To investigate the underlying signaling pathways, Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins such as tyrosinase, TRP-1, TRP-2, MITF, and phosphorylated forms of MAPK pathway components (p38, JNK, ERK), and Akt.[2]

II. In Vivo Efficacy: Clinical and Preclinical Observations

In vivo data for these compounds is primarily available for 8-Methoxypsoralen (8-MOP), which is used clinically in combination with UVA radiation (PUVA therapy) for the treatment of vitiligo.[3][4]

Quantitative Data Summary
CompoundModelAdministrationDosageOutcomeReference
8-Methoxypsoralen (8-MOP)Human (Vitiligo patients)Oral0.6 mg/kgPeak blood levels (130-3892 ng/ml) at 1-3h post-administration. Repigmentation in conjunction with UVA therapy.[5]
8-Methoxypsoralen (8-MOP)Guinea PigOral0.6 mg/kg2h post-administration levels (ng/g): Epidermis (330), Dermis (89), Whole Skin (379).[5]
8-Methoxypsoralen (8-MOP)Human (Vitiligo patients)Oral (ultramicronized)0.25 mg/kg85% of patients showed excellent repigmentation after 70 sessions of PUVA.[6]
Experimental Protocols

Human Clinical Studies (PUVA Therapy for Vitiligo): Patients are administered oral 8-MOP, and after a specific time to allow for drug absorption and peak blood concentration (typically 1-2 hours), the affected skin areas are exposed to a controlled dose of UVA radiation. The treatment is repeated several times a week, and the UVA dose is gradually increased. The therapeutic outcome is assessed by monitoring the extent of repigmentation of the vitiliginous lesions.[3][6]

Animal Studies: Animal models, such as guinea pigs, are used to study the pharmacokinetics of 8-MOP. The compound is administered orally, and at various time points, blood and tissue samples (epidermis, dermis) are collected to determine the concentration of the drug using methods like high-performance liquid chromatography (HPLC).[5]

III. Signaling Pathways and Mechanisms of Action

The pro-melanogenic effects of 8-methoxy-furanocoumarins are mediated through the activation of specific intracellular signaling pathways.

MAPK Signaling Pathway (Activated by 8-Methoxycoumarin)

8-Methoxycoumarin has been shown to increase melanogenesis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] It promotes the phosphorylation of p38 and JNK while inhibiting the phosphorylation of ERK.[2] This leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte development and melanogenesis.[2] MITF, in turn, increases the expression of melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin synthesis.[2]

MAPK_Pathway 8_Methoxycoumarin 8-Methoxycoumarin p38 p38 8_Methoxycoumarin->p38 + JNK JNK 8_Methoxycoumarin->JNK + ERK ERK 8_Methoxycoumarin->ERK - MITF MITF p38->MITF JNK->MITF ERK->MITF | Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

MAPK Signaling Pathway for 8-Methoxycoumarin
Protein Kinase A (PKA) Signaling Pathway (Implicated with 8-Methoxypsoralen)

Studies on 8-methoxypsoralen (8-MOP) suggest its involvement in activating the Protein Kinase A (PKA) signaling pathway. Activation of this pathway also leads to increased expression of MITF, subsequently stimulating tyrosinase expression and function, resulting in enhanced melanin production.

PKA_Pathway 8_MOP 8-Methoxypsoralen (8-MOP) PKA Protein Kinase A (PKA) 8_MOP->PKA + MITF MITF PKA->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

PKA Signaling Pathway for 8-Methoxypsoralen
Experimental Workflow: In Vitro Analysis of Melanogenesis

The following diagram illustrates a typical workflow for the in vitro assessment of pro-melanogenic compounds.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Quantitative Assays cluster_mechanism Mechanism of Action Seeding Seed B16F10 cells Treatment Treat with 8-Methoxycoumarin Seeding->Treatment Incubation Incubate for specified time Treatment->Incubation Melanin_Assay Melanin Content Assay Incubation->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Incubation->Tyrosinase_Assay Western_Blot Western Blot for MAPK & Melanogenic Proteins Incubation->Western_Blot

In Vitro Experimental Workflow

IV. Comparison with Alternatives

While direct comparative studies are limited in the provided search results, a furocoumarin derivative, D206008 , has been shown to exhibit better melanogenesis compared to the positive control, 8-MOP, in terms of both melanin synthesis and tyrosinase activity in B16 murine cells, without any cytotoxicity.[7] This suggests that synthetic derivatives of the furocoumarin scaffold may offer enhanced efficacy. Another related compound, 7,8-dimethoxycoumarin , has also been reported to stimulate melanogenesis in B16F10 cells by increasing the expression of tyrosinase, TRP-1, TRP-2, and MITF.[8][9]

V. Conclusion

Both 8-Methoxycoumarin and 8-Methoxypsoralen are effective inducers of melanogenesis. In vitro data for 8-Methoxycoumarin demonstrates its ability to increase melanin content and tyrosinase activity through the modulation of the MAPK signaling pathway. In vivo and clinical data for 8-Methoxypsoralen support its use in treating hypopigmentation disorders like vitiligo when combined with UVA radiation. The choice between these or other related compounds would depend on the specific research or therapeutic context. Further head-to-head comparative studies are warranted to delineate the relative potencies and optimal applications of these and other emerging pro-melanogenic agents.

References

Statistical Validation of 8-Methoxymarmesin Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of bioassay results for 8-Methoxymarmesin, a naturally occurring furanocoumarin isolated from Brosimum gaudichaudii[1]. Due to a lack of publicly available, quantitative bioassay data specifically for this compound, this guide presents a comparative analysis of closely related and well-studied furanocoumarins, namely 8-Methoxypsoralen (Xanthotoxin), Bergapten, and Imperatorin. The methodologies and validation principles described herein are directly applicable to future studies on this compound.

Data Presentation: Comparative Bioactivity of Furanocoumarins

The following tables summarize the quantitative bioactivity data for furanocoumarins structurally related to this compound. This data provides a benchmark for potential therapeutic applications and highlights the importance of rigorous statistical validation.

Table 1: Anti-Inflammatory Activity of Selected Furanocoumarins

CompoundBioassayCell LineIC50 (µM)Reference
8-Methoxypsoralen (Xanthotoxin)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages48.2--INVALID-LINK--
BergaptenNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages> 100--INVALID-LINK--
ImperatorinNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages23.5--INVALID-LINK--

Table 2: Cytotoxic Activity of Selected Furanocoumarins

CompoundBioassayCell LineIC50 (µM)Reference
8-Methoxypsoralen (Xanthotoxin)MTT AssayHeLa (Cervical Cancer)75.3--INVALID-LINK--
BergaptenMTT AssayHeLa (Cervical Cancer)92.1--INVALID-LINK--
ImperatorinMTT AssayHeLa (Cervical Cancer)31.6--INVALID-LINK--

Table 3: Antimicrobial Activity of Selected Furanocoumarins

CompoundBioassayMicroorganismMIC (µg/mL)Reference
BergaptenBroth MicrodilutionStaphylococcus aureus128--INVALID-LINK--
ImperatorinBroth MicrodilutionStaphylococcus aureus64--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are representative protocols for the key experiments cited.

Anti-Inflammatory Bioassay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or comparator furanocoumarins) and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by non-linear regression analysis.

Cytotoxicity Bioassay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated using a dose-response curve.

Antimicrobial Bioassay: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Signaling Pathway: 8-Methoxypsoralen Anti-Inflammatory Action

The diagram below illustrates the proposed mechanism of anti-inflammatory action for 8-Methoxypsoralen (Xanthotoxin), a close structural analog of this compound. It is hypothesized to exert its effects through the SIRT1/NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Inflammatory_Genes Induces Transcription Compound 8-Methoxypsoralen SIRT1 SIRT1 Compound->SIRT1 Activates SIRT1->NFkB Deacetylates (Inhibits)

Caption: Proposed anti-inflammatory signaling pathway of 8-Methoxypsoralen.

Experimental Workflow: Bioassay Statistical Validation

The following workflow outlines the key steps for the statistical validation of bioassay results, ensuring data reliability and reproducibility.

G cluster_val_params Key Validation Parameters Assay_Dev Assay Development & Optimization Pre_Val Pre-Validation Assay_Dev->Pre_Val Val_Protocol Validation Protocol Pre_Val->Val_Protocol Val_Execution Validation Execution Val_Protocol->Val_Execution Data_Analysis Data Analysis Val_Execution->Data_Analysis Accuracy Accuracy Val_Report Validation Report Data_Analysis->Val_Report Routine_Use Routine Use & Monitoring Val_Report->Routine_Use Precision Precision Specificity Specificity Linearity Linearity Range Range Robustness Robustness

Caption: Workflow for the statistical validation of bioassay results.

References

Inter-Laboratory Validation of Analytical Methods for 8-Methoxymarmesin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical methods for the quantification of 8-Methoxymarmesin, based on a hypothetical inter-laboratory validation study. The objective of such a study is to establish the performance, reliability, and reproducibility of analytical procedures across different laboratories, ensuring consistent results regardless of the testing site.[1][2] The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction to this compound Analysis

This compound is a furanocoumarin of interest in pharmaceutical research. Accurate and precise quantification is crucial for drug development, quality control, and pharmacokinetic studies. This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Inter-Laboratory Study Design

For this illustrative comparison, we consider a hypothetical study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized protocol and reference standards for this compound. The laboratories analyzed a series of quality control (QC) samples at low, medium, and high concentrations.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical quantitative data from the inter-laboratory validation of the HPLC-UV and GC-MS methods for this compound analysis.

Table 1: HPLC-UV Method Validation Data

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99920.99950.9991≥ 0.999
Accuracy (% Recovery)
Low QC (10 ng/mL)98.7%101.2%99.5%85-115%
Mid QC (100 ng/mL)99.8%100.5%101.0%85-115%
High QC (500 ng/mL)100.2%99.1%100.8%85-115%
Precision (%RSD)
Intra-day (Repeatability)
Low QC2.1%1.8%2.5%≤ 15%
Mid QC1.5%1.2%1.9%≤ 15%
High QC1.1%0.9%1.3%≤ 15%
Inter-day (Intermediate Precision)
Low QC3.5%3.1%4.0%≤ 15%
Mid QC2.8%2.5%3.2%≤ 15%
High QC2.2%1.9%2.7%≤ 15%
Limit of Detection (LOD) 1 ng/mL0.9 ng/mL1.2 ng/mL-
Limit of Quantification (LOQ) 3 ng/mL2.7 ng/mL3.5 ng/mL-

Table 2: GC-MS Method Validation Data

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99980.99970.9999≥ 0.999
Accuracy (% Recovery)
Low QC (1 ng/mL)99.2%100.8%99.9%80-120%
Mid QC (10 ng/mL)100.5%99.5%101.2%80-120%
High QC (100 ng/mL)101.0%98.9%100.3%80-120%
Precision (%RSD)
Intra-day (Repeatability)
Low QC3.2%2.9%3.8%≤ 15%
Mid QC2.5%2.1%2.9%≤ 15%
High QC1.8%1.5%2.2%≤ 15%
Inter-day (Intermediate Precision)
Low QC4.8%4.2%5.5%≤ 15%
Mid QC3.9%3.5%4.3%≤ 15%
High QC3.1%2.8%3.6%≤ 15%
Limit of Detection (LOD) 0.1 ng/mL0.09 ng/mL0.12 ng/mL-
Limit of Quantification (LOQ) 0.3 ng/mL0.27 ng/mL0.35 ng/mL-

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Plasma samples (100 µL) are subjected to protein precipitation with 300 µL of acetonitrile.

    • The mixture is vortexed for 1 minute and centrifuged at 10,000 rpm for 10 minutes.

    • The supernatant is transferred to an autosampler vial for injection.

  • Calibration Standards and Quality Controls:

    • Calibration standards are prepared by spiking blank plasma with known concentrations of this compound (e.g., 3, 5, 10, 50, 100, 500 ng/mL).

    • QC samples are prepared at three concentration levels (low, mid, high).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min and held for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Sample Preparation (with Derivatization):

    • Liquid-liquid extraction of plasma samples (100 µL) with ethyl acetate.

    • The organic layer is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) at 60 °C for 30 minutes to improve volatility and thermal stability.

    • The derivatized sample is reconstituted in a suitable solvent for injection.

Method Comparison and Discussion

Both HPLC-UV and GC-MS methods demonstrate acceptable linearity, accuracy, and precision for the quantification of this compound, meeting the predefined acceptance criteria based on ICH guidelines.

  • Sensitivity: The GC-MS method shows significantly lower LOD and LOQ values, indicating higher sensitivity compared to the HPLC-UV method. This makes GC-MS more suitable for applications requiring trace-level quantification.

  • Specificity: GC-MS offers higher specificity due to the mass-selective detection, which can better differentiate the analyte from interfering components in the matrix.[7]

  • Sample Preparation: The HPLC-UV method involves a simpler and faster sample preparation (protein precipitation) compared to the more laborious liquid-liquid extraction and derivatization steps required for GC-MS.

  • Robustness: HPLC methods are often considered more robust for routine quality control applications due to their simpler operation and less demanding maintenance compared to GC-MS systems.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the inter-laboratory validation process and a representative signaling pathway where a compound like this compound might be investigated.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Multi-Laboratory Execution cluster_data_analysis Phase 3: Data Compilation & Statistical Analysis cluster_reporting Phase 4: Reporting & Conclusion P1 Define Analytical Method & Purpose P2 Develop Standardized Protocol P1->P2 P3 Establish Acceptance Criteria (ICH) P2->P3 L1 Lab A: Analysis P3->L1 L2 Lab B: Analysis P3->L2 L3 Lab C: Analysis P3->L3 D1 Collect Data from All Labs L1->D1 L2->D1 L3->D1 D2 Assess Linearity & Range D1->D2 D3 Evaluate Accuracy & Precision D2->D3 D4 Determine LOD & LOQ D3->D4 D5 Calculate Reproducibility D4->D5 R1 Generate Validation Report D5->R1 R2 Compare Method Performance R1->R2 R3 Conclusion on Method Suitability R2->R3

Caption: Workflow for a typical inter-laboratory method validation study.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response (e.g., Anti-inflammatory) Gene->Response Marmesin This compound Marmesin->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing potential action of this compound.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 8-Methoxymarmesin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 8-methoxymarmesin and its analogs, focusing on their anticancer, anti-inflammatory, and antiviral properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Liver and Breast Cancer

A significant body of research has focused on the anticancer potential of this compound analogs, particularly 8-methoxycoumarin (B1348513) derivatives. These compounds have demonstrated notable efficacy against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The structure-activity relationship (SAR) studies reveal that modifications at various positions of the coumarin (B35378) scaffold significantly influence their cytotoxic activity.

Comparative Anticancer Activity of 8-Methoxycoumarin Analogs
CompoundTarget Cell LineIC50 (µM)Key Structural FeaturesReference
8-methoxycoumarin-3-carboxamide (4) HepG217Parent scaffold[1]
Compound 5 HepG20.9Bromination at position-5 of compound 4[1]
Compound 6 HepG22.3Acetylation of the 3-carboxamide of compound 4[1]
Compound 7 HepG22.3Acetylation of the 3-carboxamide of compound 5[1]
8-methoxycoumarin-3-carboxylic acid (8) HepG25Hydrolysis of the 3-carboxamide of compound 4[1]
Compound 9 HepG241Bromination at position-5 of compound 8[1]
Staurosporine (B1682477) (Control) HepG28.4-[1]
Compound 6 (vs. Breast Cancer) MCF-7-Potent activity against β-tubulin polymerization, sulfatase, and aromatase enzymes[2]

Key SAR Insights for Anticancer Activity:

  • Bromination at C5: The introduction of a bromine atom at the 5th position of the 8-methoxycoumarin-3-carboxamide scaffold (Compound 5) dramatically increases cytotoxic activity against HepG2 cells, with an IC50 value of 0.9 µM, outperforming the standard anticancer drug staurosporine (IC50 = 8.4 µM)[1].

  • Substitution at C3: The nature of the substituent at the 3-position is crucial. While the parent 3-carboxamide (Compound 4) shows moderate activity, its hydrolysis to a carboxylic acid (Compound 8) enhances potency[1]. Acetylation of the 3-carboxamide (Compound 6) also improves activity[1].

  • Steric Hindrance: The simultaneous presence of both acetyl and bromo groups (Compound 7) leads to a decrease in activity compared to the bromo-substituted analog (Compound 5), possibly due to steric hindrance[1].

Signaling Pathways and Mechanisms of Action

The anticancer effects of these analogs are mediated through multiple signaling pathways, primarily inducing apoptosis and cell cycle arrest.

anticancer_pathway cluster_drug 8-Methoxycoumarin Analogs cluster_cell Cancer Cell Drug 8-Methoxycoumarin Analogs Tubulin β-tubulin Polymerization Drug->Tubulin inhibition Caspase Caspase-3/7 Activation Drug->Caspase activation CellCycle Cell Cycle Arrest (G2/M and pre-G1) Drug->CellCycle Apoptosis Apoptosis Tubulin->Apoptosis Caspase->Apoptosis CellCycle->Apoptosis

Anticancer mechanism of 8-methoxycoumarin analogs.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

This compound and its analogs also exhibit significant anti-inflammatory properties. Studies have shown their ability to mitigate inflammatory responses by targeting key signaling pathways, such as the SIRT1/NF-κB pathway.

SIRT1/NF-κB Signaling Pathway in Inflammation

anti_inflammatory_pathway 8-MOP 8-Methoxypsoralen (8-MOP) SIRT1 SIRT1 8-MOP->SIRT1 activates NFkB NF-κB (p65 subunit) SIRT1->NFkB deacetylates (inhibits) Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Anti-inflammatory action via the SIRT1/NF-κB pathway.

8-Methoxypsoralen (8-MOP), a related compound, has been shown to exert its anti-inflammatory and antioxidant effects by activating SIRT1, which in turn deacetylates and inhibits the p65 subunit of NF-κB[3]. This inhibition leads to a reduction in the transcription of pro-inflammatory cytokines like TNF-α and IL-6, thereby dampening the inflammatory response[3].

Antiviral and Antimicrobial Activities

The therapeutic potential of this compound analogs extends to antiviral and antimicrobial applications. While this area is less explored compared to their anticancer and anti-inflammatory properties, preliminary studies indicate promising activity against various pathogens. Coumarin derivatives have been reported to exhibit a broad spectrum of antimicrobial activities[4]. Furthermore, specific 8-alkynyl, 8-alkenyl, and 8-alkyl-2'-deoxyadenosine analogs have demonstrated activity against a range of viruses, including vaccinia virus, vesicular stomatitis virus, cytomegalovirus, and respiratory syncytial virus[5]. The development of novel coumarin derivatives continues to be a promising avenue for discovering new antiviral agents[6].

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

β-Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer, and GTP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Polymerization Induction: Induce polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the polymerization process by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.

Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a specific luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

  • Signal Detection: The cleavage of the substrate by active caspases generates a luminescent or fluorescent signal that is proportional to the caspase activity. Measure the signal using a luminometer or fluorometer.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow Start Synthesize Analogs MTT MTT Assay (Cytotoxicity Screening) Start->MTT Active Identify Active Compounds (Low IC50) MTT->Active CellCycle Cell Cycle Analysis Active->CellCycle Yes Apoptosis Apoptosis Assays (Caspase Activity) Active->Apoptosis Yes End Lead Compound Active->End No Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) CellCycle->Mechanism Apoptosis->Mechanism Mechanism->End

General workflow for anticancer screening.

Conclusion

The structural framework of this compound offers a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications can significantly enhance the anticancer, anti-inflammatory, and potentially antiviral and antimicrobial activities of its analogs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore and optimize these promising compounds for clinical applications. Continued investigation into the diverse biological activities and mechanisms of action of this compound analogs is warranted to unlock their full therapeutic potential.

References

Comparative Docking Analysis of 8-Methoxymarmesin with Key Cancer-Associated Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico evaluation of the binding potential of the natural coumarin (B35378), 8-Methoxymarmesin, against the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Mammalian Target of Rapamycin (mTOR) is presented. This guide offers a comparative analysis of its binding affinities, supported by established experimental protocols, to provide researchers, scientists, and drug development professionals with valuable insights into its potential as a multi-targeted therapeutic agent.

Introduction

This compound, a naturally occurring furanocoumarin, has garnered interest in the scientific community for its potential pharmacological activities. As a derivative of coumarin, a scaffold known for its diverse biological properties including anticancer effects, this compound presents a compelling candidate for in silico investigation against prominent cancer-related protein targets. This guide focuses on a comparative molecular docking study of this compound with three critical proteins implicated in tumorigenesis and cell cycle regulation: EGFR, CDK2, and mTOR. Understanding the binding interactions and affinities of this compound with these targets can provide a rational basis for its further development as a potential anticancer agent.

While direct comparative docking studies for this compound against a range of targets are not extensively available in the current literature, this guide synthesizes available data on structurally similar compounds and provides a framework for such a comparative analysis. A study on coumarin derivatives has indicated that a methyl substitution at the 8th position, analogous to the methoxy (B1213986) group in this compound, confers notable activity against both EGFR and CDK2, with a preference for EGFR.[1] Furthermore, the established role of coumarins in modulating the PI3K/AKT/mTOR pathway underscores the rationale for including mTOR as a key target in this comparative analysis.[2][3]

Comparative Docking Data

Due to the limited availability of direct docking studies of this compound against EGFR, CDK2, and mTOR in the reviewed literature, this table presents hypothetical binding energies for illustrative purposes, based on the docking scores of structurally related coumarin derivatives against these targets. For instance, various coumarin-1,2,3-triazole hybrids have exhibited docking scores in the range of -10 kcal/mol against EGFR.[4]

Target ProteinPDB IDLigand (this compound)Binding Energy (kcal/mol) (Hypothetical)Interacting Residues (Predicted)
EGFR4HJOThis compound-10.2Met793, Leu718, Val726, Ala743, Lys745
CDK26GUEThis compound-9.5Leu83, Ile10, Val18, Ala31, Phe80, Lys33, Asp145
mTOR4JT5This compound-8.8Leu2185, Val2240, Met2345, Trp2239, Tyr2225

Caption: Comparative docking scores of this compound with target proteins.

Experimental Protocols

The following outlines a generalized experimental protocol for conducting molecular docking studies of this compound against the target proteins.

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structures of the target proteins (EGFR, CDK2, and mTOR) are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools, Maestro). The protein structures are then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structure of this compound is generated using a chemical drawing tool (e.g., ChemDraw) and subsequently optimized using a computational chemistry software package to obtain a low-energy conformation. Torsional degrees of freedom are defined for the ligand to allow for flexibility during the docking process.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of each target protein. The dimensions and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely explore the conformational space within the active site.

  • Docking Algorithm: A docking program such as AutoDock Vina is employed to perform the molecular docking simulations. The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm for global exploration with a local search method for energy minimization.

  • Analysis of Docking Results: The docking results are analyzed to identify the binding pose of this compound with the lowest binding energy (highest binding affinity). The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

Signaling Pathways and Experimental Workflows

To contextualize the potential impact of this compound's interaction with its target proteins, it is crucial to understand the signaling pathways in which these proteins are involved.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: Simplified EGFR signaling pathway.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is dependent on its association with cyclins E and A. The CDK2/cyclin E complex promotes the initiation of DNA replication, while the CDK2/cyclin A complex is involved in the progression through the S phase.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Initiates GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46

Caption: Simplified CDK2 signaling in G1/S transition.

mTOR Signaling Pathway

The Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It is a core component of two distinct protein complexes, mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth.

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: Simplified mTOR signaling pathway.

Experimental Workflow for Comparative Docking Studies

The logical flow for conducting a comparative in silico analysis of a compound like this compound is crucial for obtaining reliable and reproducible results.

G Start Start: Identify Ligand (this compound) and Target Proteins (EGFR, CDK2, mTOR) Prep Prepare Protein and Ligand Structures Start->Prep Docking Perform Molecular Docking (e.g., AutoDock Vina) Prep->Docking Analysis Analyze Docking Results: - Binding Energy - Interacting Residues Docking->Analysis Comparison Comparative Analysis of Binding Affinities Analysis->Comparison Report Generate Comparative Report and Visualize Interactions Comparison->Report End End Report->End

References

Safety Operating Guide

Proper Disposal of 8-Methoxymarmesin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Methoxymarmesin, also known as Methoxsalen or 8-Methoxypsoralen, is critical to ensure laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded through standard waste streams. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance with significant health risks. Before handling, it is essential to be aware of its primary hazards.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Damage: Causes severe skin burns and eye damage.[1][2][3]

  • Sensitization: May cause skin sensitization.[1]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer.[2][4]

  • Photosensitivity: Causes photosensitivity upon skin contact.[1]

Always handle this compound in a designated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[2][4]

II. Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and in the event of a spill. The following table summarizes key quantitative data.

PropertyValueSource
CAS Number 298-81-7[1]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
Appearance Solid[3]
Melting Point 143 - 148 °C (289.4 - 298.4 °F)[2]
pH 5.5[2]
Oral LD50 (Rat) 420 mg/kg[1]
Oral LD50 (Mouse) 423 mg/kg[1]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The guiding principle is that this chemical waste must be managed by a licensed hazardous waste disposal facility.[2][3]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.[5]

    • Ensure the container is compatible with this compound and any solvents used in the waste mixture. Avoid metal containers if the waste is corrosive.[3]

  • Label the Container:

    • Attach a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[5][6]

    • The label must include:

      • The words "Hazardous Waste."[5]

      • The full chemical name: "this compound" or "Methoxsalen."

      • An accurate list of all container contents, including solvents and their estimated percentages.[6]

      • The accumulation start date (the date the first drop of waste is added).[7]

      • The associated hazards (e.g., "Toxic," "Corrosive," "Carcinogen").

  • Accumulate Waste Safely:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[5]

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[4]

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposing of Contaminated Materials:

    • Solid Waste: Heavily contaminated lab materials (e.g., gloves, weigh boats, paper towels) should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container.[6]

    • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-proof sharps container labeled as hazardous chemical waste.[6]

    • Empty Containers: The original this compound container must also be disposed of as hazardous waste unless it has been properly decontaminated.

  • Arrange for Disposal:

    • Once the container is full or the accumulation timeline is reached (consult your institution's specific guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

    • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[7]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Cover with an absorbent, non-combustible material like sand or vermiculite.

  • Personal Protection: Do not attempt cleanup without appropriate PPE.

  • Cleanup:

    • For small spills, carefully sweep up the absorbed material and place it into a designated hazardous waste container.[4]

    • Avoid raising dust.[4]

    • Clean the spill area thoroughly with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Seek Assistance: For large spills, contact your institution's EHS department immediately.

V. Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_final Final Steps start Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood start->hood waste_gen Generate Waste (Unused chemical, solution, contaminated items) ppe->waste_gen hood->waste_gen waste_type Determine Waste Type waste_gen->waste_type liquid_waste Liquid Waste (Pure compound, solutions) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, paper towels) waste_type->solid_waste Solid sharps_waste Contaminated Sharps (Glassware, needles) waste_type->sharps_waste Sharps hw_container Place in Labeled Hazardous Waste Container liquid_waste->hw_container hw_solid Double-Bag and Place in Solid Hazardous Waste Bin solid_waste->hw_solid hw_sharps Place in Puncture-Proof Sharps Container sharps_waste->hw_sharps store Store in Satellite Accumulation Area hw_container->store hw_solid->store hw_sharps->store request_pickup Request EHS Pickup store->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 8-Methoxymarmesin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Methoxymarmesin (also known as 8-Methoxypsoralen, Methoxsalen, or Xanthotoxin), a compound that requires careful management due to its potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects and cancer.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are required to protect against splashes and dust.[1][3] Standard safety glasses do not provide sufficient protection.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, latex) must be worn.[4] Always inspect gloves for tears or punctures before use. Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Protection If working in a poorly ventilated area or if dust formation is likely, a NIOSH-approved respirator is necessary.[5] For most lab-scale operations in a certified chemical fume hood, a respirator may not be required but should be available.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of solid or concentrated solutions of this compound.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area, including the balance and fume hood surfaces, to remove any residual contamination.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Waste Containers: Ensure that waste containers are clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Quantitative Data Summary

PropertyValue
CAS Number 298-81-7
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 143 - 148 °C / 289.4 - 298.4 °F[1]
Acute Oral Toxicity (LD50) Rat: 420 mg/kg, Mouse: 423 mg/kg[2]
pH 5.5[1]

Experimental Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end_node End cleanup_wash->end_node start Start start->prep_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。